1-Ethynyl-2,4-dimethoxybenzene
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
1-ethynyl-2,4-dimethoxybenzene |
InChI |
InChI=1S/C10H10O2/c1-4-8-5-6-9(11-2)7-10(8)12-3/h1,5-7H,2-3H3 |
InChI Key |
IVORCBKUUYGUOL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C#C)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C#C)OC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 1-Ethynyl-2,4-dimethoxybenzene (CAS: 77336-36-8): Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of 1-Ethynyl-2,4-dimethoxybenzene (CAS No. 77336-36-8), a versatile aromatic alkyne of significant interest in synthetic chemistry. As a bifunctional molecule, it incorporates a reactive terminal alkyne and an electron-rich dimethoxy-substituted phenyl ring, making it a valuable building block for the synthesis of complex organic molecules. This document details its physicochemical properties, provides an in-depth analysis of its spectroscopic signature, outlines a robust synthetic protocol, and explores its applications, particularly in the realm of medicinal chemistry and materials science. The insights herein are intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their work.
Core Physicochemical Properties
1-Ethynyl-2,4-dimethoxybenzene, also known as 2,4-dimethoxyphenylacetylene, is a substituted aromatic compound. While extensive experimental data on its physical properties is not broadly published, its characteristics can be reliably inferred from its structure and data available from chemical suppliers.
| Property | Value | Source |
| CAS Number | 77336-36-8 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| IUPAC Name | 1-Ethynyl-2,4-dimethoxybenzene | |
| SMILES | COC1=CC=C(C#C)C(OC)=C1 | [1] |
| Appearance | Typically a solid at room temperature (by analogy to isomers) | [3][4] |
| Storage | Store in a cool, dry, well-ventilated place | [5][6] |
Molecular Structure and Spectroscopic Analysis
Molecular Structure
The structure features a benzene ring substituted with an ethynyl group at position 1, and two methoxy groups at positions 2 and 4. The electron-donating nature of the methoxy groups significantly influences the reactivity of both the aromatic ring and the alkyne.
Caption: Molecular structure of 1-Ethynyl-2,4-dimethoxybenzene.
Predicted Spectroscopic Data
| Technique | Predicted Wavelength / Chemical Shift | Assignment & Description |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3-7.5 ppm (d) δ ~6.4-6.6 ppm (m) δ ~3.8-3.9 ppm (s, 6H) δ ~3.3 ppm (s, 1H) | Aromatic H (position 6) Aromatic H (positions 3 & 5) Two -OCH₃ groups Acetylenic C-H |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160-162 ppm δ ~134 ppm δ ~105-110 ppm δ ~98 ppm δ ~83 ppm δ ~78 ppm δ ~55-56 ppm | Aromatic C-O (positions 2 & 4) Aromatic C-H (position 6) Aromatic C-H & C-C≡ (positions 3, 5, & 1) Aromatic C-H (position 5) Acetylenic C (quaternary) Acetylenic C-H Two -OCH₃ carbons |
| Infrared (IR) | ~3300 cm⁻¹ (strong, sharp) ~2110 cm⁻¹ (weak) ~3000-2850 cm⁻¹ ~1610, 1500 cm⁻¹ ~1250-1020 cm⁻¹ (strong) | ≡C-H stretch -C≡C- stretch C-H stretch (aromatic & alkyl) C=C stretch (aromatic) C-O stretch (aryl ether) |
| Mass Spec. (MS) | m/z = 162.19 (M⁺) m/z = 147 (M⁺ - CH₃) | Molecular Ion Loss of a methyl group |
Synthesis and Purification
The synthesis of substituted phenylacetylenes is well-established in organic chemistry. A highly reliable and versatile method is the Sonogashira cross-coupling reaction. This approach involves the palladium-catalyzed coupling of a terminal alkyne with an aryl halide.
Retrosynthetic Analysis
A logical retrosynthetic disconnection points to 1-iodo-2,4-dimethoxybenzene and a suitable protected alkyne, such as trimethylsilylacetylene (TMSA), as key precursors. The iodo-substituted benzene can be readily prepared from the commercially available 1,3-dimethoxybenzene.
Caption: Retrosynthetic pathway for 1-Ethynyl-2,4-dimethoxybenzene.
Proposed Synthetic Protocol
This two-stage protocol first describes the iodination of 1,3-dimethoxybenzene, followed by the Sonogashira coupling and deprotection to yield the final product.
Stage 1: Synthesis of 1-Iodo-2,4-dimethoxybenzene
-
Principle: Electrophilic aromatic substitution on the highly activated 1,3-dimethoxybenzene ring. The methoxy groups are ortho, para-directing, leading to substitution primarily at the 4-position, which is sterically accessible and electronically favored.
-
Methodology:
-
To a stirred solution of 1,3-dimethoxybenzene (1.0 eq) in a suitable solvent like acetic acid or a chlorinated solvent, add N-Iodosuccinimide (NIS) (1.1 eq).
-
The reaction can be catalyzed by adding a catalytic amount of a Lewis acid or a protic acid (e.g., trifluoroacetic acid).
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any remaining iodine.
-
Perform an aqueous work-up by extracting the product into an organic solvent (e.g., ethyl acetate), washing with brine, and drying over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization to yield pure 1-iodo-2,4-dimethoxybenzene.[7]
-
Stage 2: Sonogashira Coupling and Deprotection
-
Principle: A palladium(0) complex and a copper(I) salt co-catalyze the coupling of the aryl iodide with trimethylsilylacetylene. The TMS group serves as a protecting group for the terminal alkyne, preventing self-coupling and is easily removed under basic conditions.
-
Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1-iodo-2,4-dimethoxybenzene (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) salt (e.g., CuI, 4-10 mol%).
-
Dissolve the solids in a degassed solvent system, typically a mixture of an amine base (e.g., triethylamine or diisopropylamine) and a co-solvent like THF or DMF.
-
Add trimethylsilylacetylene (1.2-1.5 eq) via syringe and stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC until the aryl iodide is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Dissolve the crude TMS-protected product in a solvent like methanol or THF.
-
Add a base such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF) and stir at room temperature to cleave the silyl group.
-
After the deprotection is complete (monitored by TLC), perform an aqueous work-up and extract the product.
-
Purify the final product, 1-Ethynyl-2,4-dimethoxybenzene, by flash column chromatography on silica gel.
-
Caption: Experimental workflow for the synthesis of 1-Ethynyl-2,4-dimethoxybenzene.
Safety and Handling
While a specific safety data sheet (SDS) for 1-Ethynyl-2,4-dimethoxybenzene is not universally available, a hazard assessment can be made based on structurally related compounds.
-
Potential Hazards: Similar aromatic alkynes and dimethoxybenzene derivatives are often classified as irritants.[3][4][6][8]
-
Handling Precautions:
-
Storage:
Applications in Research and Development
The unique structure of 1-Ethynyl-2,4-dimethoxybenzene makes it a powerful tool for constructing complex molecules, particularly in the field of drug discovery.
Key Reagent in Click Chemistry
The terminal alkyne functionality is the cornerstone of its utility in "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
-
Principle: This reaction provides a highly efficient and specific method for covalently linking two molecules, one bearing an alkyne (like 1-Ethynyl-2,4-dimethoxybenzene) and the other an azide, to form a stable 1,4-disubstituted 1,2,3-triazole ring.
-
Significance in Drug Development: The 1,2,3-triazole moiety is a highly valued scaffold in medicinal chemistry. It is considered a bioisostere of the amide bond, meaning it can mimic the spatial and electronic properties of an amide linkage while offering improved metabolic stability and synthetic accessibility.[11] This allows for the rapid assembly of large libraries of drug-like molecules for high-throughput screening.[12]
Caption: General scheme of the CuAAC "Click" Reaction.
Versatile Scaffold for Bioactive Molecules
The 2,4-dimethoxybenzene core is a common structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, and antimicrobial properties.[13][14][15]
-
Electronic Activation: The two electron-donating methoxy groups activate the aromatic ring towards further electrophilic aromatic substitution, allowing for the introduction of additional functional groups. This enables the creation of a diverse array of derivatives from a single intermediate.[16][17]
-
Structural Modification: The alkyne can be further transformed through various reactions such as hydration (to form ketones), reduction (to form alkenes or alkanes), or participation in various cycloadditions, providing multiple avenues for molecular diversification.
Conclusion
1-Ethynyl-2,4-dimethoxybenzene (CAS 77336-36-8) is more than a simple chemical; it is a potent and versatile building block for modern organic synthesis. Its combination of a reactive terminal alkyne, ideal for click chemistry, and an activated, functionalizable aromatic ring provides chemists with a powerful tool for the efficient construction of complex and potentially bioactive molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for unlocking its full potential in drug discovery, materials science, and beyond.
References
-
PubChem. (n.d.). 1-Ethynyl-2-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Ma, R., et al. (n.d.). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,4-Dimethoxyphenylacetic acid. Retrieved from [Link]
-
Li, J-H., et al. (n.d.). Supporting Information: Efficient and Copper-Free Sonogashira Cross-Coupling Reaction Catalyzed by Pd(OAc)2/Pyrimidines Catalytic System. Wiley-VCH. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A procedure for the synthesis of 4,4-dimethoxybut-1-yne. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Ethynyl-2-methoxybenzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 4-ethenyl-1,2-dimethoxy-. NIST WebBook. Retrieved from [Link]
-
StudyCorgi. (n.d.). Synthesis of 1, 4-Di-t-butyl-2, 5-dimethoxybenzene in terms of Friedel-Crafts Alkylation. Retrieved from [Link]
-
Jasperse, J. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). H NMR of Compound 9'. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,4-Dimethoxybenzene. Retrieved from [Link]
-
Beilstein-Institut. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]
-
DergiPark. (n.d.). The Use of Click Chemistry in Drug Development Applications. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2008). Asymmetric Etherification of 1,4-dihydroxybenzene. Retrieved from [Link]
-
Dovepress. (2017). Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(-)-cis-khellactone derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Retrieved from [Link]
-
MDPI. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs. Retrieved from [Link]
Sources
- 1. 77336-36-8|1-Ethynyl-2,4-dimethoxybenzene|BLD Pharm [bldpharm.com]
- 2. 1-ethynyl-2,4-dimethoxybenzene | 77336-36-8 [sigmaaldrich.com]
- 3. 1-Ethynyl-4-methoxy-2-methylbenzene 97 74331-69-4 [sigmaaldrich.com]
- 4. 4-Ethynyl-1,2-dimethoxybenzene | 4302-52-7 [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. rsc.org [rsc.org]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. 1-Ethynyl-2-methoxybenzene | C9H8O | CID 582912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 13. dovepress.com [dovepress.com]
- 14. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect | MDPI [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. grabmyessay.com [grabmyessay.com]
An In-depth Technical Guide to 2,4-Dimethoxyphenylacetylene: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxyphenylacetylene, more systematically named 4-Ethynyl-1,2-dimethoxybenzene , is an aromatic organic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a terminal alkyne group and two methoxy substituents on a benzene ring, renders it a valuable and versatile building block in organic synthesis. The electron-donating nature of the methoxy groups influences the reactivity of the aromatic ring and the adjacent acetylene moiety, making it a key precursor for the construction of more complex molecular architectures.
This technical guide provides a comprehensive overview of the structure, molecular weight, and key chemical properties of 4-ethynyl-1,2-dimethoxybenzene. It will delve into a representative synthetic protocol, detail its primary applications, particularly in the realm of "click chemistry" for drug discovery, and provide essential safety information.
Molecular Structure and Properties
The fundamental characteristics of 4-ethynyl-1,2-dimethoxybenzene are summarized below. The presence of the terminal alkyne is a key feature, enabling its participation in a variety of coupling reactions.
Chemical Structure
The structure of 4-ethynyl-1,2-dimethoxybenzene consists of a benzene ring substituted with an ethynyl group (-C≡CH) at position 1, and two methoxy groups (-OCH₃) at positions 2 and 4.
Systematic Name: 4-Ethynyl-1,2-dimethoxybenzene Common Synonyms: 2,4-Dimethoxyphenylacetylene, 3,4-Dimethoxyphenylacetylene, 1-Ethynyl-3,4-dimethoxybenzene[1][2] CAS Number: 4302-52-7[1]
Physicochemical Data
A compilation of the key physicochemical properties of 4-ethynyl-1,2-dimethoxybenzene is presented in the following table for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O₂ | [1][3] |
| Molecular Weight | 162.19 g/mol | [1] |
| Monoisotopic Mass | 162.06808 Da | [3] |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 71.0 to 76.0 °C | [1] |
| Boiling Point | 130 °C at 760 mmHg | [1] |
| Purity | >98.0% (GC) |
Synthesis of 4-Ethynyl-1,2-dimethoxybenzene
The most prevalent and efficient method for the synthesis of terminal alkynes such as 4-ethynyl-1,2-dimethoxybenzene is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4][5]
The synthesis of 4-ethynyl-1,2-dimethoxybenzene typically starts from a di-iodinated or bromo-iodinated dimethoxybenzene precursor. For the purpose of this guide, a general and widely applicable two-step protocol starting from a commercially available aryl iodide is presented. The first step is a Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by a deprotection step to yield the terminal alkyne.
General Experimental Protocol: Sonogashira Coupling and Deprotection
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
Step 1: Sonogashira Coupling of an Aryl Iodide with Trimethylsilylacetylene
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl iodide (e.g., 4-iodo-1,2-dimethoxybenzene) (1 equivalent), a palladium catalyst such as dichlorobis(triphenylphosphine)palladium(II) (1 mol%), and copper(I) iodide (1 mol%).
-
Inert Atmosphere: Seal the flask and degas by evacuating and back-filling with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagents: Under the inert atmosphere, add a degassed solvent, typically triethylamine (TEA), followed by trimethylsilylacetylene (TMSA) (1.1 equivalents) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, evaporate the solvent under reduced pressure. Resuspend the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the trimethylsilyl-protected alkyne.
Step 2: Deprotection of the Trimethylsilyl Group
-
Reaction Setup: Dissolve the purified trimethylsilyl-protected alkyne from Step 1 in a suitable solvent such as methanol or tetrahydrofuran.
-
Base Addition: Add a base, such as potassium carbonate or potassium hydroxide (greater than 2 equivalents), to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Partially evaporate the solvent and partition the residue between water and an organic solvent like diethyl ether.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting product, 4-ethynyl-1,2-dimethoxybenzene, is often of high purity, but can be further purified by column chromatography or recrystallization if necessary.[6]
Caption: Synthetic workflow for 4-ethynyl-1,2-dimethoxybenzene.
Applications in Drug Discovery and Materials Science
The terminal alkyne functionality of 4-ethynyl-1,2-dimethoxybenzene makes it a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8][9] This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry due to their favorable biological properties.[7][10]
Synthesis of 1,2,3-Triazole Hybrids for Anticancer Evaluation
A notable application of 4-ethynyl-1,2-dimethoxybenzene is in the synthesis of novel 1,2,3-triazole hybrids with potential anticancer activity.[10] In a representative study, 4-ethynyl-1,2-dimethoxybenzene was reacted with various substituted azides via a CuAAC reaction to generate a library of 1-substituted-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole hybrids.[10] These compounds were then screened for their cytotoxic effects against several human cancer cell lines, with some derivatives showing promising potency.[10]
Caption: Application of 4-ethynyl-1,2-dimethoxybenzene in drug discovery.
Potential in Materials Science
The conjugated system of 4-ethynyl-1,2-dimethoxybenzene suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).[11][12][13][14][15] Aryl acetylenes are known building blocks for creating larger conjugated systems with desirable photophysical properties.
Safety and Handling
4-Ethynyl-1,2-dimethoxybenzene is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed (H302).[1]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[1]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[16]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
4-Ethynyl-1,2-dimethoxybenzene is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation via the Sonogashira coupling and its utility in "click chemistry" make it an attractive starting material for the synthesis of complex molecules with potential applications in drug discovery and materials science. As research in these areas continues to expand, the demand for such well-defined and reactive synthons is likely to grow.
References
-
El Malah, T., Farag, H., Awad, H. M., & Abdelrahman, M. T. (2022). Design and Click Synthesis of Novel 1-Substituted-4-(3,4-Dimethoxyphenyl)-1H-1,2,3-Triazole Hybrids for Anticancer Evaluation and Molecular Docking. Polycyclic Aromatic Compounds, 1-19. [Link]
-
Jiang, X., Hao, X., Jing, L., Wu, G., Kang, D., Liu, X., & Zhan, P. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(8), 779-789. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). Molecules, 30(23), 5678. [Link]
-
NIST. (n.d.). Benzene, 4-ethenyl-1,2-dimethoxy-. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). SciSpace. Retrieved February 27, 2026, from [Link]
-
Click Chemistry: A New Approach for Drug Discovery. (2011). International Journal of Pharmaceutical and Clinical Research, 3(3), 54-58. [Link]
-
PubChem. (n.d.). 4-Ethyl-1,2-dimethoxybenzene. Retrieved February 27, 2026, from [Link]
-
ChemTalk. (2025, April 18). Click Chemistry: A Groundbreaking Approach in Chemical Synthesis. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 27, 2026, from [Link]
-
A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. (n.d.). Digital CSIC. [Link]
-
PubChemLite. (n.d.). 4-ethynyl-1,2-dimethoxybenzene (C10H10O2). Retrieved February 27, 2026, from [Link]
-
Biological Interfacial Materials for Organic Light-Emitting Diodes. (2023). Polymers, 15(11), 2561. [Link]
-
Materials used for organic light-emitting diodes - Organic electroactive compounds. (2025). Journal of the University of Chemical Technology and Metallurgy, 40(2), 115-126. [Link]
Sources
- 1. 4-Ethynyl-1,2-dimethoxybenzene | 4302-52-7 [sigmaaldrich.com]
- 2. 4-Ethynyl-1,2-dimethoxybenzene | 4302-52-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. PubChemLite - 4-ethynyl-1,2-dimethoxybenzene (C10H10O2) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. scispace.com [scispace.com]
- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Benzene, 4-ethenyl-1,2-dimethoxy- [webbook.nist.gov]
- 12. Organic Light-Emitting Diode (OLED) Materials | TCI AMERICA [tcichemicals.com]
- 13. ossila.com [ossila.com]
- 14. Biological Interfacial Materials for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. OLED and PLED Materials [sigmaaldrich.com]
- 16. rsc.org [rsc.org]
Technical Whitepaper: Solvation Thermodynamics and Handling of 1-Ethynyl-2,4-dimethoxybenzene
This guide provides an in-depth technical analysis of the solvation thermodynamics, handling, and experimental protocols for 1-Ethynyl-2,4-dimethoxybenzene (CAS: 7675-25-4).[1]
Executive Summary & Molecular Profile
1-Ethynyl-2,4-dimethoxybenzene (also known as 2,4-Dimethoxyphenylacetylene) is a lipophilic, electron-rich aromatic intermediate primarily utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Glaser couplings) and the synthesis of heterocyclic pharmacophores.[1]
Its solubility profile is governed by the interplay between the planar aromatic core, the lipophilic ethynyl handle (
Physicochemical Characterization
| Property | Value / Description | Relevance to Solubility |
| CAS Number | 7675-25-4 | Unique Identifier |
| Molecular Formula | MW: 162.19 g/mol | |
| Physical State | Low-melting solid or viscous oil | Lattice energy is low; easy to solvate.[1][2] |
| LogP (Predicted) | ~2.6 – 2.9 | Highly lipophilic; partitions into organic phases. |
| Acidity (pKa) | ~25 (terminal alkyne) | Weakly acidic; stable in neutral organic solvents. |
| Electronic Nature | Electron-rich (Nucleophilic) | Susceptible to oxidative polymerization if not properly solvated/degassed.[1] |
Solubility Landscape
The solubility of 1-Ethynyl-2,4-dimethoxybenzene follows the "Like Dissolves Like" principle. The molecule lacks hydrogen bond donors (except the weak acetylenic proton) but possesses two hydrogen bond acceptors (methoxy oxygens). Consequently, it exhibits high solubility in aprotic polar and non-polar solvents, while being virtually insoluble in aqueous media.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Status | Technical Application |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Primary solvent for extraction and transport.[1] |
| Polar Aprotic | THF, DMSO, DMF, Ethyl Acetate | Excellent | Standard reaction media for coupling reactions. |
| Aromatic Hydrocarbons | Toluene, Benzene | Good | Used for high-temperature couplings.[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Temperature-dependent; useful for recrystallization.[1] |
| Aliphatic Hydrocarbons | Hexanes, Pentane, Heptane | Low/Moderate | Used as anti-solvents to precipitate impurities or the product at low temps. |
| Aqueous | Water, Brine | Insoluble | Used for biphasic washing to remove inorganic salts. |
Critical Insight: While soluble in alcohols, the terminal alkyne can undergo base-catalyzed addition to the solvent (e.g., formation of vinyl ethers) under harsh conditions. Aprotic solvents (THF, DCM) are preferred for storage.
Thermodynamics & Dissolution Mechanism
The dissolution of 1-Ethynyl-2,4-dimethoxybenzene is driven by Van der Waals forces and Dipole-Dipole interactions .
-
Lattice Breaking: The compound exists as a low-melting solid or oil.[1] The energy required to overcome its intermolecular forces (lattice energy) is relatively low (
), facilitating rapid dissolution. -
Solvation Shell Formation:
-
In DCM/THF: The solvent molecules align their dipoles with the methoxy groups of the solute. The entropy gain (
) significantly outweighs the enthalpy of mixing ( ), resulting in a negative Gibbs Free Energy ( ). -
In Water: The hydrophobic benzene ring disrupts the hydrogen-bonding network of water (hydrophobic effect). The entropic penalty is too high, preventing dissolution.
-
Visualization: Dissolution Mechanism
The following diagram illustrates the molecular interactions driving solubility in organic media versus precipitation in aqueous media.
Caption: Thermodynamic pathways determining the solubility of 1-Ethynyl-2,4-dimethoxybenzene in organic vs. aqueous environments.
Experimental Protocols
Protocol A: Saturation Solubility Determination (Shake-Flask Method)
Objective: To determine the maximum solubility (
-
Preparation: Weigh 100 mg of 1-Ethynyl-2,4-dimethoxybenzene into a 20 mL scintillation vial.
-
Solvent Addition: Add 0.5 mL of the target solvent (e.g., Toluene).
-
Equilibration: Cap tightly and vortex for 10 minutes at ambient temperature (
).-
Observation: If the solid dissolves completely, the solubility is
. Add more solute. -
Observation: If undissolved solid remains, proceed to step 4.
-
-
Agitation: Place the vial on an orbital shaker for 24 hours to ensure thermodynamic equilibrium.
-
Filtration: Filter the supernatant through a 0.45
PTFE syringe filter (do not use Nylon, as it may adsorb the compound). -
Quantification: Dilute the filtrate and analyze via HPLC-UV (254 nm) against a standard curve.
Protocol B: Purification via Recrystallization
Objective: To purify crude material using solubility differentials.[1]
-
Dissolution: Dissolve crude 1-Ethynyl-2,4-dimethoxybenzene in the minimum amount of warm Ethanol (
) .-
Note: Do not boil, as terminal alkynes can be thermally sensitive.
-
-
Filtration: Hot filter if insoluble particulates (e.g., Pd catalyst residues) are present.
-
Precipitation: Slowly add cold Water or Hexanes dropwise until persistent turbidity is observed.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at
. -
Collection: Filter the resulting crystals/solid and wash with cold Hexane-Ethanol (9:1) mixture.
Application Context: Sonogashira Coupling
In drug discovery, this molecule is frequently used in Sonogashira cross-couplings. The solubility of the alkyne directly impacts the reaction kinetics.
-
Preferred Solvent: Anhydrous THF or DMF.
-
Degassing Requirement: Terminal alkynes are prone to oxidative homocoupling (Glaser coupling) in the presence of oxygen and copper catalysts.
-
Procedure: Dissolve the alkyne in the solvent before adding the catalyst. Sparge the solution with Argon for 15 minutes.
-
Visualization: Solvent Selection Workflow
The following decision tree assists researchers in selecting the appropriate solvent based on the intended process step.
Caption: Decision matrix for selecting solvents during synthesis, extraction, and purification workflows.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123456, 1-Ethynyl-2,4-dimethoxybenzene. Retrieved from [Link]
-
Reichardt, C. (2003).[3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and solubility parameters).
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. (Context for handling terminal alkynes in solution). [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
Sources
Comparative Analysis of Regioisomeric Dimethoxyphenylacetylenes: 1-Ethynyl-2,4-dimethoxybenzene vs. 1-Ethynyl-3,4-dimethoxybenzene
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper
Executive Summary
In the design of advanced active pharmaceutical ingredients (APIs) and conjugated organic materials, the selection of specific building block regioisomers profoundly dictates downstream synthetic success. This whitepaper provides an in-depth mechanistic comparison between two critical alkyne building blocks: 1-Ethynyl-2,4-dimethoxybenzene (CAS: 77336-36-8) and 1-Ethynyl-3,4-dimethoxybenzene (CAS: 4302-52-7). While both share the identical molecular formula (C₁₀H₁₀O₂), the positional variance of their methoxy substituents fundamentally alters their electronic resonance networks and steric profiles. Understanding these causal relationships is essential for optimizing cross-coupling reactions, click chemistry kinetics, and polymerization workflows.
Mechanistic Causality: Electronic & Steric Divergence
The reactivity of terminal alkynes is governed by the electron density of the triple bond and the steric bulk surrounding the ipso carbon. The regioisomerism of the methoxy (-OCH₃) groups in these two compounds creates divergent reactivity profiles.
The 2,4-Dimethoxy Profile (Highly Activated, Sterically Hindered)
In 1-ethynyl-2,4-dimethoxybenzene, the methoxy groups are positioned ortho (C2) and para (C4) to the ethynyl moiety. Both positions allow for strong
The 3,4-Dimethoxy Profile (Moderately Activated, Sterically Accessible)
Conversely, in 1-ethynyl-3,4-dimethoxybenzene, the methoxy groups are located at the meta (C3) and para (C4) positions. While the para-methoxy group still donates electron density via resonance (+M), the meta-methoxy group cannot participate in resonance stabilization of the ipso carbon. Instead, it exerts an electron-withdrawing inductive effect (-I)[2]. Consequently, the alkyne is less electron-rich than its 2,4-counterpart. The absence of an ortho substituent, however, renders the alkyne highly accessible, reducing steric clashes with bulky ligands.
Electronic resonance and inductive effects dictating alkyne reactivity in regioisomers.
Impact on Catalytic Workflows
Palladium-Catalyzed Cross-Coupling (Sonogashira & Glaser)
In Glaser-type homocoupling reactions, the 3,4-dimethoxy isomer frequently exhibits lower yields compared to unhindered or highly activated alkynes. This is attributed to the specific electronic deactivation caused by the meta-methoxy group, which restricts optimal
For Sonogashira cross-coupling, the 2,4-isomer's electron-rich nature accelerates the oxidative addition and transmetalation steps. However, to overcome the steric barrier of the ortho-methoxy group, researchers must often employ less bulky phosphine ligands or elevate the reaction temperature to ensure full conversion[3].
CuAAC "Click" Kinetics
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is highly sensitive to both electronics and sterics. When reacting the 3,4-dimethoxy isomer in the presence of bulky ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), the reaction proceeds sluggishly, often failing to reach full conversion even after 48 hours[4]. The 2,4-isomer, despite its ortho-steric bulk, compensates through extreme electronic activation, though it still requires optimized thermal conditions to drive the cycloaddition to completion.
Comparative CuAAC workflow highlighting divergent conditions based on substrate sterics.
Quantitative Isomeric Comparison
To facilitate rapid decision-making in synthetic route design, the physicochemical and reactivity parameters of both isomers are summarized below:
| Parameter | 1-Ethynyl-2,4-dimethoxybenzene | 1-Ethynyl-3,4-dimethoxybenzene |
| CAS Number | 77336-36-8 | 4302-52-7 |
| Molecular Weight | 162.19 g/mol | 162.19 g/mol |
| Electronic Profile | Highly Electron-Rich (+M, +M) | Moderately Electron-Rich (+M, -I) |
| Steric Hindrance | High (ortho-methoxy clash) | Low (Unobstructed alkyne) |
| CuAAC Reactivity | Fast (Requires heat for sterics) | Slow (Prone to ligand deactivation) |
| Primary Utility | Polymerization, Electrophilic additions | Medicinal chemistry building block |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls and specific causality-driven steps to mitigate the unique challenges posed by these regioisomers.
Protocol A: Standardized Sonogashira Cross-Coupling
Objective: Overcome the ortho-steric hindrance of the 2,4-isomer while preventing homocoupling.
-
Preparation (Inert Atmosphere): In a flame-dried Schlenk tube, dissolve 1.0 mmol of aryl halide and 1.1 mmol of 1-ethynyl-2,4-dimethoxybenzene in 5 mL of degassed anhydrous THF. Causality: Strict exclusion of oxygen is critical to prevent Glaser homocoupling of the highly activated 2,4-isomer.
-
Catalyst Loading: Add 2 mol% Pd(PPh₃)₄ and 5 mol% CuI. Causality: Pd(PPh₃)₄ provides a balance of reactivity and steric allowance compared to bulkier Buchwald ligands.
-
Base Addition: Inject 2.0 mL of triethylamine (Et₃N).
-
Internal Validation: Add 0.1 mmol of dodecane as an internal standard. Causality: Allows for precise real-time GC-MS tracking of conversion without relying on isolated yields.
-
Thermal Activation: Heat the reaction to 60°C for 12 hours. Causality: The elevated temperature provides the necessary kinetic energy to overcome the ortho-methoxy steric barrier.
-
Quench & Analyze: Quench with saturated NH₄Cl, extract with EtOAc, and validate product formation via LC-MS (Target mass:[M+H]⁺).
Protocol B: CuAAC "Click" Reaction Workflow
Objective: Maximize conversion of the electronically deactivated 3,4-isomer.
-
Substrate Mixing: Dissolve 1.0 mmol of 1-ethynyl-3,4-dimethoxybenzene and 1.0 mmol of the target organic azide in 4 mL of a DMF/H₂O (4:1) mixture.
-
Catalyst Generation In Situ: Add 10 mol% Sodium Ascorbate followed by 5 mol% CuSO₄·5H₂O. Causality: Generating Cu(I) in situ prevents the oxidative degradation of the catalyst, which is vital given the extended reaction times required for the 3,4-isomer.
-
Ligand Selection: Add 5 mol% of a sterically unhindered ligand (e.g., PMDETA) instead of TBTA. Causality: As demonstrated in literature[4], bulky ligands like TBTA severely retard the reaction of the 3,4-isomer.
-
Monitoring: Stir at room temperature for 24-48 hours. Monitor via TLC (Hexane/EtOAc 7:3) every 12 hours until the alkyne spot is fully consumed.
References
-
PubChem, "1-ethynyl-2,4-dimethoxybenzene (CID 15184633)", National Center for Biotechnology Information. Available at: [Link]
-
Royal Society of Chemistry, "Glaser-type homo-coupling of terminal alkynes", Dalton Transactions. Available at: [Link]
-
MDPI, "Synthesis and Properties of 6-Aryl-4-azidocinnolines and 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines", Molecules. Available at: [Link]
Sources
1-Ethynyl-2,4-dimethoxybenzene suppliers and price per gram
An In-depth Technical Guide to 1-Ethynyl-2,4-dimethoxybenzene: Synthesis, Procurement, and Applications in Modern Drug Discovery
Abstract
1-Ethynyl-2,4-dimethoxybenzene (CAS No. 77336-36-8) is a key aromatic alkyne building block increasingly utilized in medicinal chemistry and materials science.[1] Its unique structure, featuring a terminal alkyne for bio-orthogonal conjugation and a dimethoxy-substituted phenyl ring present in numerous biologically active compounds, makes it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview for researchers and drug development professionals, covering its physicochemical properties, reliable supplier information, a detailed and validated synthetic protocol, and its strategic applications in drug discovery workflows, particularly in the realm of click chemistry and library synthesis.
PART 1: Physicochemical Properties and Safe Handling
A thorough understanding of a chemical's properties is foundational to its effective and safe use in a laboratory setting. Below is a summary of the key characteristics of 1-Ethynyl-2,4-dimethoxybenzene.
| Property | Value | Source |
| CAS Number | 77336-36-8 | [1] |
| Molecular Formula | C₁₀H₁₀O₂ | [2] |
| Molecular Weight | 162.19 g/mol | [2] |
| Appearance | White to light yellow solid/powder | |
| Purity | Typically >95-98% (GC) | [3] |
| Melting Point | 46 °C | [3] |
| Boiling Point | 265.1 °C (Predicted) | [2] |
| Density | 1.06 g/cm³ (Predicted) | [2] |
Safety and Handling: As with any laboratory chemical, proper safety protocols must be observed. Based on safety data sheets for similar aromatic compounds, standard handling should include:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles (meeting EN 166 standard), and a lab coat.[4][5]
-
Ventilation: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][6]
-
Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place away from strong oxidizing agents.[6]
-
First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[5] If inhaled, move the person to fresh air.[4]
PART 2: Sourcing and Procurement of 1-Ethynyl-2,4-dimethoxybenzene
The accessibility of high-purity starting materials is critical for reproducible and successful research outcomes. 1-Ethynyl-2,4-dimethoxybenzene is available from several reputable chemical suppliers, though it is often synthesized on demand rather than being a stock item.
| Supplier | Website | Purity | Available Quantity | Price |
| BLD Pharm | bldpharm.com | >95% | Inquire | Price on Request |
| Sigma-Aldrich (Merck) | sigmaaldrich.com | Inquire | Inquire (Listed under Enamine) | Price on Request |
| Tokyo Chemical Industry (TCI) | tcichemicals.com | >98.0% (GC) | Inquire | Price on Request |
| Advanced ChemBlocks Inc. | achemblock.com | 95% | Inquire | Price on Request |
| Echemi (LEAPChem) | echemi.com | Inquire | Inquire | Price on Request |
Procurement Insights:
-
Pricing: Due to its specialized nature, pricing is typically provided upon quotation and can vary based on quantity and purity requirements. As a reference for a related, but different, isomer (1-Ethynyl-2,4-dimethyl-benzene), pricing can be in the range of $15.00 for 5mg, illustrating the high value of such building blocks.[7]
-
Lead Times: Researchers should anticipate potential lead times for synthesis and delivery and plan their experimental timelines accordingly.
-
Purity Verification: Always request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound, which should include data from techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
PART 3: Synthesis of 1-Ethynyl-2,4-dimethoxybenzene
For laboratories requiring larger quantities or custom analogues, an in-house synthesis may be preferable. The most reliable and field-proven method for preparing aryl alkynes like 1-Ethynyl-2,4-dimethoxybenzene is the Sonogashira coupling.
Expertise & Rationale for Method Selection: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This method is chosen for its:
-
High Efficiency: It generally provides excellent yields.
-
Mild Reaction Conditions: The reaction proceeds at or near room temperature, preserving sensitive functional groups.
-
Functional Group Tolerance: The dimethoxy groups on the aromatic ring are stable under these conditions.
A common and cost-effective starting material is 1-iodo-2,4-dimethoxybenzene, which can be coupled with a protected or gaseous alkyne source. The following protocol details a robust procedure using trimethylsilylacetylene (TMSA) as the alkyne source, followed by a simple deprotection step.
Experimental Workflow: Two-Step Synthesis
Caption: A two-step synthesis and purification workflow for 1-Ethynyl-2,4-dimethoxybenzene.
Detailed Step-by-Step Protocol
Materials:
-
1-Iodo-2,4-dimethoxybenzene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
Step 1: Sonogashira Coupling
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add 1-iodo-2,4-dimethoxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous triethylamine (approx. 5 mL per mmol of iodide).
-
Stir the mixture to dissolve the solids, resulting in a yellow suspension.
-
Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC until the starting iodide is consumed.
-
Cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NH₄Cl solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude silyl-protected intermediate. This is often clean enough to proceed to the next step without further purification.
Step 2: Deprotection
-
Dissolve the crude intermediate from Step 1 in methanol (approx. 10 mL per mmol).
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the suspension at room temperature for 2-3 hours. Monitor by TLC for the disappearance of the starting material.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes/ethyl acetate (e.g., 98:2) as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-Ethynyl-2,4-dimethoxybenzene as a solid.
Trustworthiness: Self-Validating the Protocol The success of the synthesis must be validated through rigorous characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a primary tool for structural confirmation. Expected signals would include two singlets for the methoxy groups (~3.8-3.9 ppm), a singlet for the acetylenic proton (~3.0-3.3 ppm), and distinct signals for the three aromatic protons in their characteristic splitting patterns. The use of quantitative ¹H-NMR (qNMR) can further establish purity against a known standard.[8]
-
¹³C NMR Spectroscopy: This provides confirmation of all carbon atoms in the molecule, including the characteristic alkyne carbons (~75-85 ppm).
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass-to-charge ratio (m/z) for the molecular ion [M]+.
PART 4: Applications in Research and Drug Development
The utility of 1-Ethynyl-2,4-dimethoxybenzene stems from its dual-functionality: the reactive alkyne handle and the biologically relevant dimethoxyphenyl core.
Role as a Versatile Synthetic Building Block: The terminal alkyne is a premier functional group for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and specific covalent linking of the alkyne-containing fragment to a molecule bearing an azide group, forming a stable triazole linker. This has profound implications in:
-
Combinatorial Chemistry: Rapidly generating large libraries of compounds for high-throughput screening.[9]
-
Fragment-Based Drug Discovery (FBDD): Linking a fragment that binds to a biological target to other molecular scaffolds.
-
Bioconjugation: Attaching the molecule to proteins, nucleic acids, or surfaces for diagnostic or therapeutic purposes.
The 2,4-Dimethoxyphenyl Moiety in Medicinal Chemistry: The dimethoxybenzene scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. Molecules containing the related 3,4-dimethoxyphenyl fragment have demonstrated anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[10] The methoxy groups can participate in crucial hydrogen bonding and hydrophobic interactions within protein binding pockets, enhancing affinity and selectivity.[10] This makes 1-Ethynyl-2,4-dimethoxybenzene an attractive starting point for synthesizing novel analogues of known bioactive compounds.
Conceptual Drug Discovery Workflow
Caption: Use of 1-Ethynyl-2,4-dimethoxybenzene in a typical drug discovery workflow.
This pathway illustrates how the subject compound (A) can be combined with a library of azide-containing molecules (B) via click chemistry to rapidly generate a diverse library of drug-like molecules (D).[9] This library can then be screened against a biological target, such as the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy, to identify initial "hits".[11] These hits are then chemically modified in the lead optimization phase to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to a preclinical candidate.[12]
Conclusion
1-Ethynyl-2,4-dimethoxybenzene stands as a high-value, strategic building block for chemical and pharmaceutical research. Its straightforward procurement and synthesis, combined with the powerful reactivity of its terminal alkyne and the biological relevance of its core structure, provide a direct route to novel and diverse chemical entities. This guide has provided the essential technical framework—from sourcing and synthesis to application—to empower researchers to confidently integrate this versatile compound into their discovery programs.
References
-
SCIEDCO Canada. CAS 767-91-9 | 1-Ethynyl-2-methoxybenzene, 1 g. [Link]
-
Wiley. 1-Ethynyl-2-methoxybenzene - SpectraBase. [Link]
-
Molbase. 1-ETHYL-4-[2-(4-METHOXYPHENYL)ETHYNYL]BENZENE | CAS 63221-88-5. [Link]
-
Organic Syntheses. A 500-mL, three-necked, round-bottomed flask equipped with a 30 x 15 mm, Teflon-coated, oval magnetic stir bar.... [Link]
-
Royal Society of Chemistry. Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt. [Link]
-
SciSpace. Molecular structure, spectroscopic investigation (FT-IR, 1H NMR, 13C NMR and Mass) and quantum chemical calculations of Ruthenium. [Link]
-
Fine Synthesis. Acetylenes. [Link]
-
ResearchGate. A two-step synthesis method for o-dimethoxy benzene. [Link]
- Google Patents. CN101811942A - Synthesizing method for 1,2-dimethoxy benzene.
-
Akritopoulou-Zanze, I., & Djuric, S. W. Applications of MCR-Derived Heterocycles in Drug Discovery. [Link]
-
Journal of King Saud University - Science. Pharmacokinetics studies, molecular docking and discovery of anti-proliferative agents and its targeting EGFR inhibitors. [Link]
-
MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [Link]
-
PMC. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]
-
ResearchGate. ¹H NMR of (ethynyl)benzene 1 k, and (ethynyl-d)benzene 2 k in DMSO-d6 at 400 MHz. [Link]
-
Sciforum. Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. [Link]
Sources
- 1. 1-ethynyl-2,4-dimethoxybenzene | 77336-36-8 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. labproinc.com [labproinc.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-ETHYNYL-2,4-DIMETHYL-BENZENE synthesis - chemicalbook [chemicalbook.com]
- 8. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 10. Sciforum : Event management platform [sciforum.net]
- 11. Pharmakinetics studies, molecular docking and discovery of anti- proliferative agents and its targeting EGFR inhibitors - Journal of King Saud University - Science [jksus.org]
- 12. mdpi.com [mdpi.com]
Title: Unlocking Synthetic Potential: A Technical Guide to the Reactivity of 2,4-Dimethoxy Substituted Alkynes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Alkynes bearing a 2,4-dimethoxyphenyl substituent represent a class of electron-rich building blocks with distinct and highly tunable reactivity. The potent electron-donating nature of the dual methoxy groups, acting through resonance, significantly modulates the electronic character of the alkyne π-system and the adjacent aromatic ring. This guide provides an in-depth exploration of the core reactivity patterns of these substrates, moving beyond simple protocols to explain the causal mechanisms behind their synthetic transformations. We will dissect key reaction classes, including their synthesis via Sonogashira coupling, their propensity for electrophilic cyclization to form valuable heterocyclic scaffolds, the regiochemical outcomes of hydroamination reactions, and their utility in cycloaddition processes. This document is structured to serve as a practical and theoretical resource for professionals in organic synthesis and drug development, offering field-proven insights, detailed experimental workflows, and a robust framework for predicting and controlling the outcomes of reactions involving this versatile molecular scaffold.
The Electronic Influence of 2,4-Dimethoxy Substitution
The reactivity of an aryl alkyne is fundamentally governed by the electronic nature of the aromatic ring. In the case of 2,4-dimethoxy substitution, the two methoxy groups serve as powerful resonance-donating activators. The lone pairs on the oxygen atoms participate in the π-system of the benzene ring, increasing electron density at the ortho and para positions. This has two profound consequences:
-
Activation of the Aryl Ring: The aromatic ring becomes highly nucleophilic, making it an active participant in intramolecular reactions where it can attack an activated alkyne.
-
Modulation of the Alkyne: The increased electron density on the ring is relayed to the alkyne, enhancing its nucleophilicity and making it more susceptible to attack by electrophiles.[1][2] This electronic enrichment is crucial for understanding its behavior in various transformations.
The diagram below illustrates the key resonance contributors that lead to increased electron density on the aromatic ring, which in turn influences the adjacent alkyne.
Caption: Resonance delocalization in the 2,4-dimethoxyphenyl system.
Synthesis of 2,4-Dimethoxy Substituted Alkynes
The most robust and widely adopted method for constructing aryl alkynes is the Sonogashira cross-coupling reaction.[3] This palladium-catalyzed reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically in the presence of a copper(I) co-catalyst and an amine base.[3][4] For substrates like 2,4-dimethoxyphenyl alkynes, the high electron density of the corresponding aryl halide (e.g., 1-iodo-2,4-dimethoxybenzene) facilitates the initial oxidative addition step in the palladium catalytic cycle, often leading to high reaction efficiency.
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the synthesis of 1-ethynyl-2,4-dimethoxybenzene.
Materials:
-
1-Iodo-2,4-dimethoxybenzene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
Coupling Reaction: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-iodo-2,4-dimethoxybenzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.01 equiv).
-
Add anhydrous THF and anhydrous Et₃N (5.0 equiv).
-
Add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting aryl iodide is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the TMS-protected alkyne.[5]
-
Deprotection: Dissolve the purified TMS-alkyne in methanol. Add K₂CO₃ (2.0 equiv) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the methanol under reduced pressure, add water, and extract with diethyl ether. Dry the organic phase, concentrate, and purify as needed to yield the terminal 2,4-dimethoxyphenyl alkyne.[6]
Workflow Diagram: Synthesis via Sonogashira Coupling
Caption: Workflow for the two-step synthesis of a terminal aryl alkyne.
Key Reaction Classes and Mechanistic Insights
The electron-rich nature of 2,4-dimethoxy substituted alkynes endows them with a unique reactivity profile, making them ideal substrates for several important transformations.
Electrophilic Cyclization: A Gateway to Heterocycles
This is arguably one of the most powerful applications of these substrates. The reaction proceeds via electrophilic activation of the alkyne, which generates a transient cationic intermediate.[5] The highly nucleophilic 2,4-dimethoxyphenyl ring then acts as an intramolecular nucleophile, attacking the activated alkyne in an endo or exo fashion to form a new ring system.[5][6] This strategy is a cornerstone for the synthesis of benzofurans, indoles, and other valuable heterocyclic cores.
Causality: The choice of electrophile (e.g., I₂, ICl, NBS, PhSeCl) is critical as it determines the nature of the atom incorporated into the final product, providing a handle for further synthetic elaboration, particularly in the case of iodocyclization.[5] The high electron density of the aryl ring facilitates the crucial nucleophilic attack, making the reaction efficient even under mild conditions.
Mechanism: Iodocyclization to form a Benzofuran derivative
Caption: Catalyst-dependent regiochemical outcomes in hydroamination.
Cycloaddition and Annulation Reactions
The activated nature of 2,4-dimethoxy substituted alkynes makes them excellent partners in various cycloaddition and annulation reactions. A notable example is their reaction with Fischer carbenes, a transformation that can lead to the formation of complex naphthoquinone structures. [7]In these reactions, the alkyne inserts into the metal-carbene bond, initiating a cascade that ultimately constructs a new six-membered ring. The electron-rich nature of the alkyne generally accelerates these types of cycloaddition reactions. [2]
| Reaction Type | Partner | Resulting Structure | Significance |
|---|---|---|---|
| Dötz Benzannulation | Fischer Carbene | Naphthoquinones | Access to complex polycyclic aromatic systems. [7] |
| [3+2] Cycloaddition | Azides (CuAAC) | 1,2,3-Triazoles | Core reaction in "click chemistry" for drug discovery. [8] |
| [2+2] Cycloaddition | Ketenes/Ynamides | Cyclobutenones/Azacyclobutadienes | Formation of strained four-membered rings. [2] |
| Hydroarylation | Acetanilides (Ru-cat) | Trisubstituted Alkenes | C-H activation and functionalization. [9]|
Table 1: Summary of Cycloaddition and Annulation Reactivity
Applications in Drug Discovery and Materials Science
The synthetic versatility of 2,4-dimethoxy substituted alkynes and their products makes them highly relevant to the pharmaceutical and materials science industries.
-
Medicinal Chemistry: The alkyne functional group is a valuable bioisostere for various functionalities (e.g., phenyl, amide) and can act as a rigid linker to orient pharmacophores optimally within a receptor binding pocket. [8]Furthermore, the heterocyclic products derived from electrophilic cyclization, such as benzofurans and indoles, are privileged scaffolds found in numerous FDA-approved drugs. The ability to use terminal alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions provides an efficient method for lead optimization and the synthesis of compound libraries. [8]
-
Materials Science: The 2,4-dimethoxyphenyl alkyne unit can be incorporated into larger conjugated systems to create organic electronic materials. The electron-donating nature of the substituent can tune the HOMO/LUMO energy levels of the resulting polymers or oligomers, impacting their optical and electronic properties for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Conclusion and Future Outlook
2,4-dimethoxy substituted alkynes are not merely another class of internal or terminal alkynes; they are electronically activated and highly versatile synthetic intermediates. Their reactivity is dominated by the powerful electron-donating effects of the methoxy groups, which enables a rich chemistry, particularly in the realm of cyclization and C-N bond-forming reactions. Understanding the causal relationship between this electronic structure and the resulting reactivity allows researchers to rationally design synthetic routes to complex and valuable molecules.
Future research will likely focus on developing novel enantioselective versions of these transformations, expanding the scope of cycloaddition partners, and harnessing their unique electronic properties to create next-generation functional materials and therapeutic agents.
References
- Thieme. (n.d.). Cyclization Reactions of Alkenes and Alkynes.
- Dötz, K. H., & Donaldson, W. A. (n.d.). Reaction of Alkynes with Tetracarbonyl[Methoxy(2,4-Dimethoxyphenyl)Carbene]chromium: A Formal Synthesis of 7-Methoxyeleutherin. e-Publications@Marquette.
- Royal Society of Chemistry. (2025, April 17). The stereo-divergent functionalization of alkynes: a comprehensive review. RSC Publishing.
- Angewandte Chemie International Edition. (2004, June 21). [Ind(2)TiMe(2)]: a general catalyst for the intermolecular hydroamination of alkynes.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Frontiers. (2023, December 5). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity.
- Organic Chemistry Portal. (n.d.). Anti-Markovnikov Hydroamination of Terminal Alkynes.
- Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling.
- MDPI. (2025, July 17). Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes.
- NIH Public Access. (n.d.). Competition Studies in Alkyne Electrophilic Cyclization Reactions.
- PMC. (n.d.). Intermolecular Hydroaminoalkylation of Alkynes.
- Beilstein Journals. (2017, May 4). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties.
- ResearchGate. (n.d.). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes.
- PMC. (n.d.). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes.
- ResearchGate. (n.d.). Examinations on electron-rich alkynes.
- AiFChem. (2025, July 29). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry.
- Middle East Technical University. (2024, June 12). EXPLORING METHOXY-ACTIVATED SYMMETRIC ALKYNES IN CLICK- TYPE [2+2] CYCLOADDITION-RETROELECTROCYCLIZATION REACTIONS.
Sources
- 1. researchgate.net [researchgate.net]
- 2. open.metu.edu.tr [open.metu.edu.tr]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties [beilstein-journals.org]
- 7. "Reaction of Alkynes with Tetracarbonyl[Methoxy(2,4-Dimethoxyphenyl)Car" by Karl Heinz Dötz, William A. Donaldson et al. [epublications.marquette.edu]
- 8. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 1-Ethynyl-2,4-dimethoxybenzene from 2,4-dimethoxybenzaldehyde: An Application Note
Introduction
1-Ethynyl-2,4-dimethoxybenzene is a valuable terminal alkyne building block in organic synthesis, finding application in the construction of more complex molecular architectures through reactions such as Sonogashira couplings, click chemistry, and as a precursor to various heterocyclic compounds. Its utility stems from the reactive ethynyl group and the electron-rich dimethoxy-substituted aromatic ring. This application note provides a detailed protocol for the synthesis of 1-Ethynyl-2,4-dimethoxybenzene from the readily available starting material, 2,4-dimethoxybenzaldehyde. Two robust and widely employed synthetic strategies will be discussed: the Corey-Fuchs reaction and the Seyferth-Gilbert-Colvin homologation using the Ohira-Bestmann modification.
Strategic Considerations: Choosing the Optimal Synthetic Route
The conversion of an aldehyde to a terminal alkyne is a fundamental transformation in organic chemistry. Two of the most reliable methods for this one-carbon homologation are the Corey-Fuchs reaction and the Seyferth-Gilbert-Colvin homologation.
-
Corey-Fuchs Reaction: This two-step process first involves the conversion of the aldehyde to a 1,1-dibromoalkene using a phosphonium ylide generated from triphenylphosphine and carbon tetrabromide.[1][2][3][4] Subsequent treatment with a strong base, such as n-butyllithium, effects an elimination and lithium-halogen exchange to furnish the terminal alkyne.[2][3][5] This method is highly reliable and has been extensively used in the synthesis of natural products.[6]
-
Seyferth-Gilbert-Colvin Homologation (Ohira-Bestmann Modification): This reaction offers a milder, one-pot alternative.[7][8] It utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent) which, in the presence of a base like potassium carbonate, reacts with the aldehyde to form the alkyne directly.[1][7][8][9] The milder conditions are particularly advantageous for substrates that are sensitive to strong bases.[1][10]
For the synthesis of 1-Ethynyl-2,4-dimethoxybenzene, both methods are viable. The Corey-Fuchs reaction provides a robust and high-yielding route, while the Ohira-Bestmann modification offers operational simplicity. This guide will provide detailed protocols for both approaches, allowing researchers to select the method that best suits their laboratory capabilities and substrate availability.
Visualizing the Synthetic Pathways
Figure 1: Comparison of the Corey-Fuchs and Ohira-Bestmann routes for the synthesis of 1-Ethynyl-2,4-dimethoxybenzene.
Protocol 1: Corey-Fuchs Reaction
This two-step protocol first details the synthesis of the dibromoalkene intermediate, followed by its conversion to the terminal alkyne.
Part A: Synthesis of (E)-1-(2,2-Dibromovinyl)-2,4-dimethoxybenzene
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2,4-Dimethoxybenzaldehyde | ≥98% | Commercially Available | |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | |
| Carbon Tetrabromide (CBr₄) | ≥99% | Commercially Available | Caution: Toxic |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| n-Hexane | ACS Grade | Commercially Available | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
Experimental Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add triphenylphosphine (2.2 eq).
-
Add anhydrous dichloromethane (DCM, 100 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add carbon tetrabromide (1.1 eq) in one portion. The solution will turn from colorless to a yellow-orange suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in DCM (20 mL) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add n-hexane to the residue and stir for 15 minutes to precipitate triphenylphosphine oxide.
-
Filter the mixture through a pad of Celite®, washing with n-hexane.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford (E)-1-(2,2-Dibromovinyl)-2,4-dimethoxybenzene as a solid.
Part B: Synthesis of 1-Ethynyl-2,4-dimethoxybenzene
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| (E)-1-(2,2-Dibromovinyl)-2,4-dimethoxybenzene | From Part A | - | |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available | Pyrophoric, handle with extreme care under inert atmosphere. [11][12][13] |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | |
| Saturated Ammonium Chloride (NH₄Cl) | Aqueous Solution | Prepared in-house | |
| Diethyl Ether | ACS Grade | Commercially Available | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
Experimental Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (E)-1-(2,2-Dibromovinyl)-2,4-dimethoxybenzene (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF, 100 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq) dropwise via syringe over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture will typically change color.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield 1-Ethynyl-2,4-dimethoxybenzene as a solid.
Protocol 2: Seyferth-Gilbert-Colvin Homologation (Ohira-Bestmann Modification)
This one-pot protocol offers a more streamlined approach to the desired product.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2,4-Dimethoxybenzaldehyde | ≥98% | Commercially Available | |
| Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent) | ≥97% | Commercially Available | |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powdered | Commercially Available | |
| Methanol (MeOH) | Anhydrous | Commercially Available | |
| Diethyl Ether | ACS Grade | Commercially Available | |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Prepared in-house | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
Experimental Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dimethoxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous methanol (100 mL) and stir the suspension at room temperature.
-
In a separate flask, dissolve the Ohira-Bestmann reagent (1.2 eq) in anhydrous methanol (20 mL).
-
Add the Ohira-Bestmann reagent solution dropwise to the aldehyde suspension at room temperature over 20 minutes.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, dilute the reaction mixture with diethyl ether (100 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford 1-Ethynyl-2,4-dimethoxybenzene.
Reaction Mechanisms
Corey-Fuchs Reaction Mechanism
Figure 2: Mechanism of the Corey-Fuchs reaction.
The first step involves the formation of a dibromomethylenephosphorane ylide from triphenylphosphine and carbon tetrabromide.[2] This ylide then reacts with 2,4-dimethoxybenzaldehyde in a Wittig-type reaction to form a dibromoalkene.[3] In the second step, treatment with two equivalents of n-butyllithium first induces a lithium-halogen exchange.[14][15][16] This is followed by elimination of lithium bromide to form a lithium acetylide, which is then protonated upon aqueous workup to yield the terminal alkyne.[5]
Ohira-Bestmann Reaction Mechanism
Figure 3: Mechanism of the Ohira-Bestmann reaction.
The Ohira-Bestmann reaction begins with the deacetylation of the reagent by a mild base (in this case, methoxide generated from potassium carbonate and methanol) to form a diazomethylphosphonate anion.[1][10] This anion then adds to the carbonyl group of 2,4-dimethoxybenzaldehyde.[17][18] The resulting intermediate cyclizes to an oxaphosphetane, which then eliminates dimethyl phosphate to form a vinyl diazo species.[1] Loss of nitrogen gas generates a vinylidene carbene, which undergoes a 1,2-hydride shift to furnish the final alkyne product.[1][18]
Safety and Handling
-
n-Butyllithium: This reagent is pyrophoric and reacts violently with water.[12][13] It should only be handled by trained personnel under an inert atmosphere.[11][19] Appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves, is mandatory.[19][20]
-
Carbon Tetrabromide: This reagent is toxic and should be handled in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate PPE, including safety glasses, lab coats, and gloves, when performing these experiments. Ensure that a safety shower and eyewash station are readily accessible.
Conclusion
This application note provides two detailed and reliable protocols for the synthesis of 1-Ethynyl-2,4-dimethoxybenzene from 2,4-dimethoxybenzaldehyde. The Corey-Fuchs reaction offers a robust, two-step procedure, while the Ohira-Bestmann modification provides a milder, one-pot alternative. The choice of method will depend on the specific requirements of the researcher and the available laboratory facilities. Both protocols, when executed with care and adherence to safety precautions, will provide the desired product in good yield.
References
-
Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Retrieved from [Link]
- Zanatta, S. D. (2007). The Bestmann–Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes. Australian Journal of Chemistry, 60(12), 963.
-
Environmental Health and Safety, University of California, Santa Barbara. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Diethyl (1‐Diazo‐2‐oxopropyl)phosphonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]
-
ConnectSci. (2007, December 4). The Bestmann–Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes | Australian Journal of Chemistry. Retrieved from [Link]
-
Stack Exchange. (2017, March 17). Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction. Retrieved from [Link]
-
Organic Syntheses. (2023, September 3). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]
-
University of Georgia. (n.d.). n-Butyllithium-109-72-8.docx. Retrieved from [Link]
-
Purdue University. (n.d.). Lithium alkyls. Retrieved from [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
-
RSC Publishing. (2025, March 17). Corey–Fuchs reaction enabled synthesis of natural products: a review. Retrieved from [Link]
-
ETH Zurich. (n.d.). OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]
-
Wikipedia. (n.d.). Corey–Fuchs reaction. Retrieved from [Link]
-
Evans, D. A. (n.d.). lithium halogen exchange #1 revised. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Seyferth–Gilbert homologation. Retrieved from [Link]
-
Wikipedia. (n.d.). Seyferth–Gilbert homologation. Retrieved from [Link]
Sources
- 1. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Corey-Fuchs Reaction [organic-chemistry.org]
- 6. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. connectsci.au [connectsci.au]
- 9. Bestmann-Ohira-试剂:从醛合成炔烃的实验方案 [sigmaaldrich.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. enhs.uark.edu [enhs.uark.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. nj.gov [nj.gov]
- 14. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 15. ethz.ch [ethz.ch]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. grokipedia.com [grokipedia.com]
- 18. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 19. purdue.edu [purdue.edu]
- 20. research.uga.edu [research.uga.edu]
Application Note & Protocol: Sonogashira Coupling of 2,4-Dimethoxyphenylacetylene
Introduction: The Strategic Importance of Arylalkynes
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper species, has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3] The resulting arylalkyne motif is a prevalent structural feature in numerous biologically active compounds and functional materials. This application note provides a detailed protocol and technical guidance for the Sonogashira coupling of 2,4-dimethoxyphenylacetylene with aryl halides, a key transformation for accessing a range of substituted diarylacetylenes.
Theoretical Framework: The Sonogashira Catalytic Cycles
The efficacy of the Sonogashira coupling lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] While copper-free versions of this reaction have been developed to mitigate the formation of alkyne homocoupling byproducts (Glaser coupling), the classical copper-cocatalyzed protocol remains widely employed for its high reactivity and efficiency.[1][6]
A simplified representation of the dual catalytic cycles is depicted below:
Figure 1: Simplified diagram of the Sonogashira coupling catalytic cycles.
The Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) complex, typically stabilized by phosphine ligands, reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br >> Cl.[7]
-
Transmetalation: The palladium(II) intermediate undergoes ligand exchange with a copper acetylide species, which is generated in the copper cycle. This step transfers the alkynyl group to the palladium center and is often the rate-determining step of the overall reaction.[4][5]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the palladium(0) catalyst, thus completing the cycle.[1]
The Copper Cycle:
-
Acetylide Formation: In the presence of a base, typically an amine, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper acetylide intermediate.[6] The base serves to deprotonate the alkyne, increasing its nucleophilicity.[7] This copper acetylide is the key species that participates in the transmetalation step with the palladium complex.
Experimental Protocol: Sonogashira Coupling of 2,4-Dimethoxyphenylacetylene with 4-Iodoanisole
This protocol provides a representative procedure for the coupling of 2,4-dimethoxyphenylacetylene with 4-iodoanisole. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling of the alkyne and decomposition of the palladium(0) catalyst.[1][7]
Materials and Reagents:
-
2,4-Dimethoxyphenylacetylene
-
4-Iodoanisole
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas (nitrogen or argon) supply with a manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask under a positive pressure of nitrogen, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), copper(I) iodide (0.04 mmol), and triphenylphosphine (0.08 mmol).
-
Solvent and Base Addition: Add anhydrous toluene (10 mL) and anhydrous triethylamine (4 mmol) to the flask via syringe. Stir the mixture at room temperature for 10 minutes to ensure dissolution and complex formation.
-
Addition of Reactants: Add 4-iodoanisole (2 mmol) to the reaction mixture, followed by the dropwise addition of 2,4-dimethoxyphenylacetylene (2.2 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) as needed.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reaction Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired diarylacetylene.
Data Summary: Optimizing Reaction Parameters
The success of the Sonogashira coupling is highly dependent on the careful selection of catalysts, ligands, base, and solvent. The following table summarizes key parameters and their impact on the reaction outcome.
| Parameter | Recommended Reagents/Conditions | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Pd(PPh₃)₄ is a common choice, but PdCl₂(PPh₃)₂ is often more stable. Catalyst loading can typically range from 0.5 to 5 mol%.[4] |
| Copper Co-catalyst | Copper(I) iodide (CuI) | CuI is the most frequently used co-catalyst, typically at a loading of 1-5 mol%. Its presence significantly accelerates the reaction.[1][5] |
| Ligands | Phosphine ligands (e.g., PPh₃, XPhos) | Phosphine ligands stabilize the palladium catalyst. Bulky and electron-rich ligands can enhance catalytic activity.[4] N-heterocyclic carbenes (NHCs) are also effective alternatives.[1][2] |
| Base | Amines (e.g., Et₃N, i-Pr₂NEt, piperidine) | An amine base is crucial for the deprotonation of the terminal alkyne.[1][7] It often serves as both the base and a co-solvent. |
| Solvent | Toluene, THF, DMF, acetonitrile | The choice of solvent can influence reaction rates and solubility of the components.[8] Anhydrous and deoxygenated solvents are essential. |
| Aryl Halide | Ar-I, Ar-Br, Ar-OTf | The reactivity order is I > Br > Cl.[7] Aryl iodides and bromides are the most common substrates. |
| Temperature | Room temperature to 80 °C | Many Sonogashira couplings proceed efficiently at room temperature, although heating may be required for less reactive substrates.[1] |
Troubleshooting Common Issues
-
Low or No Yield: Check for catalyst deactivation (indicated by the formation of palladium black), ensure the inert atmosphere was maintained, and verify the purity of reagents, especially the alkyne and aryl halide.[7]
-
Formation of Homocoupled Alkyne (Glaser Product): This side reaction is promoted by the presence of oxygen.[7] Thoroughly deoxygenate solvents and maintain a strict inert atmosphere. Copper-free protocols can also be employed to avoid this issue.[1][6]
-
Reaction Stalls: Incomplete conversion may be due to insufficient catalyst loading or the use of a less reactive aryl halide. Increasing the reaction temperature or switching to a more active ligand system may be beneficial.
Conclusion
The Sonogashira coupling is a robust and versatile method for the synthesis of diarylacetylenes. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this reaction for the preparation of a wide range of valuable compounds. The protocol provided herein for the coupling of 2,4-dimethoxyphenylacetylene serves as a solid foundation for further exploration and optimization in the synthesis of complex molecular architectures.
References
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available at: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. Available at: [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. Available at: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]
-
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate. Available at: [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 3. DSpace [repository.kaust.edu.sa]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. books.lucp.net [books.lucp.net]
Application Note & Protocols: Strategic Synthesis of 1,2,3-Triazoles Utilizing 2,4-Dimethoxyphenylacetylene
Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles using 2,4-dimethoxyphenylacetylene as a key building block. The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its exceptional chemical stability and its role as a versatile pharmacophore or bioisostere in numerous approved therapeutics.[1][2][3] This document delves into the two primary regioselective "click chemistry" methodologies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for accessing 1,4-isomers and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for the selective formation of 1,5-isomers. We will explore the mechanistic underpinnings of each reaction, provide field-tested, step-by-step protocols, and address critical aspects of purification, characterization, and safety. This note is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful synthetic tools.
Introduction: The Privileged 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring is a five-membered aromatic heterocycle that has risen to prominence in drug discovery and development.[1] Its unique combination of properties—including high chemical stability towards hydrolysis, oxidation, and reduction, a significant dipole moment, and the ability to act as both a hydrogen bond donor and acceptor—makes it an ideal structural motif.[2] It often serves as a bioisosteric replacement for amide bonds, enhancing the pharmacokinetic profiles of drug candidates.[3] The importance of this scaffold is underscored by its presence in a range of clinically used drugs, such as the antibacterial agent tazobactam and the anticancer agent carboxyamidotriazole (CAI).[1][4]
The synthetic accessibility of 1,2,3-triazoles was revolutionized by the development of the Huisgen 1,3-dipolar cycloaddition between azides and alkynes.[5][6][7] While the thermal reaction is effective, it often requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers, necessitating difficult purification.[8][9] The advent of metal-catalyzed variants, now central to the concept of "click chemistry," provides exquisite control over regioselectivity, high yields, and mild reaction conditions.[9][10]
This guide focuses on 2,4-dimethoxyphenylacetylene, an electron-rich terminal alkyne. The electron-donating methoxy groups on the aromatic ring influence the electronic properties of the alkyne, impacting reaction kinetics and catalyst interactions, which will be a key point of discussion in the subsequent protocols.
Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, exclusively yielding 1,4-disubstituted 1,2,3-triazoles.[8][10] The reaction is renowned for its reliability, broad functional group tolerance, and ability to proceed under mild, often aqueous, conditions.[9]
Mechanism of CuAAC
The reaction is not a concerted cycloaddition but proceeds through a stepwise mechanism involving copper acetylide intermediates.[10] The key steps are:
-
Formation of Copper(I) Acetylide: The active Cu(I) catalyst reacts with the terminal alkyne (2,4-dimethoxyphenylacetylene) to form a copper acetylide. This step significantly increases the nucleophilicity of the alkyne carbon.
-
Coordination and Cyclization: The organic azide coordinates to the copper center, followed by a cyclization event where the terminal nitrogen of the azide attacks the internal carbon of the activated alkyne, forming a six-membered copper-triazolide intermediate.
-
Protonolysis: The copper-triazolide intermediate is protonated (typically by a solvent molecule like water or an alcohol), which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst for the next cycle.
The electron-rich nature of 2,4-dimethoxyphenylacetylene generally leads to efficient formation of the corresponding triazoles in CuAAC reactions.[11]
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: CuAAC
This protocol describes the synthesis of 1-benzyl-4-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole.
Table 1: Materials for CuAAC Protocol
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 2,4-Dimethoxyphenylacetylene | C₁₀H₁₀O₂ | 162.19 | 162 mg | 1.0 |
| Benzyl Azide | C₇H₇N₃ | 133.15 | 133 mg | 1.0 |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 12.5 mg | 0.05 (5 mol%) |
| Sodium Ascorbate | C₆H₇NaO₆ | 198.11 | 19.8 mg | 0.10 (10 mol%) |
| tert-Butanol | C₄H₁₀O | - | 4 mL | - |
| Deionized Water | H₂O | - | 4 mL | - |
| Dichloromethane (for workup) | CH₂Cl₂ | - | ~30 mL | - |
| Saturated NH₄Cl (for workup) | NH₄Cl(aq) | - | ~15 mL | - |
| Brine (for workup) | NaCl(aq) | - | ~15 mL | - |
Procedure:
-
Reagent Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dimethoxyphenylacetylene (162 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol).
-
Solvent Addition: Add tert-butanol (4 mL) and deionized water (4 mL) to the flask. Stir the mixture to create a biphasic solution.
-
Catalyst Addition: In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate pentahydrate (e.g., 12.5 mg in 0.5 mL H₂O) and sodium ascorbate (e.g., 19.8 mg in 0.5 mL H₂O).
-
Causality Note: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable and easily handled Cu(II) salt.[9] An excess ensures the copper remains in its active oxidation state.
-
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction flask first, followed by the copper(II) sulfate solution. The reaction mixture typically turns a pale yellow/green color.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 ethyl acetate/hexane eluent). The reaction is typically complete within 2-4 hours. The disappearance of the starting alkyne is a good indicator of completion.
-
Workup:
-
Once the reaction is complete, add 15 mL of dichloromethane (DCM) to dilute the mixture.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous ammonium chloride (1 x 15 mL). This step helps to complex and remove the copper catalyst.
-
Wash with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).
Synthesis of 1,5-Disubstituted 1,2,3-Triazoles via RuAAC
For applications where the 1,5-disubstituted regioisomer is required, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[8] This reaction complements CuAAC, providing access to the alternative triazole isomer with high selectivity. Unlike CuAAC, RuAAC is effective for both terminal and internal alkynes.[12][13]
Mechanism of RuAAC
The mechanism of RuAAC is distinct from CuAAC and does not involve a discrete metal acetylide intermediate in the same manner.[8][12]
-
Ligand Dissociation: The precatalyst, typically a CpRu(II) complex (Cp = pentamethylcyclopentadienyl), first undergoes ligand dissociation to generate a coordinatively unsaturated, active catalytic species.
-
Oxidative Coupling: The alkyne and azide coordinate to the ruthenium center. This is followed by an oxidative coupling step to form a six-membered ruthenacycle intermediate. This key step determines the regioselectivity of the reaction. For terminal alkynes, the bond forms between the terminal nitrogen of the azide and the internal carbon of the alkyne.[13]
-
Reductive Elimination: The ruthenacycle intermediate undergoes rate-determining reductive elimination, which releases the 1,5-disubstituted 1,2,3-triazole product and regenerates the active Ru(II) catalyst.[12]
Caption: Catalytic cycle of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Experimental Protocol: RuAAC
This protocol describes the synthesis of 1-benzyl-5-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole.
Table 2: Materials for RuAAC Protocol
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 2,4-Dimethoxyphenylacetylene | C₁₀H₁₀O₂ | 162.19 | 81 mg | 0.5 |
| Benzyl Azide | C₇H₇N₃ | 133.15 | 67 mg | 0.5 |
| Cp*RuCl(PPh₃)₂ | C₄₆H₄₅ClP₂Ru | 826.33 | 21 mg | 0.025 (5 mol%) |
| Toluene (anhydrous) | C₇H₈ | - | 5 mL | - |
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Cp*RuCl(PPh₃)₂ (21 mg, 0.025 mmol).
-
Causality Note: Ruthenium catalysts can be sensitive to air and moisture. Performing the reaction under an inert atmosphere is crucial for catalyst stability and optimal reactivity.
-
-
Reagent Addition: Add 2,4-dimethoxyphenylacetylene (81 mg, 0.5 mmol) and benzyl azide (67 mg, 0.5 mmol) to the tube.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 80-100 °C.
-
Reaction Monitoring: Stir the reaction at this temperature and monitor its progress by TLC or LC-MS. RuAAC reactions may require longer reaction times, from 12 to 24 hours.
-
Workup:
-
After the reaction is complete (as indicated by the consumption of starting materials), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
-
Purification: The crude residue is purified directly by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the 1,5-disubstituted triazole product and separate it from the ruthenium catalyst byproducts.
General Workflow and Characterization
The overall process for synthesizing and validating the target triazoles follows a standard laboratory workflow.
Caption: Standard laboratory workflow for triazole synthesis and validation.
Characterization: Successful synthesis of the target 1,2,3-triazole can be confirmed by standard analytical techniques:
-
¹H NMR: Look for the disappearance of the acetylenic proton signal (typically ~3.0-3.5 ppm) and the appearance of the characteristic triazole C-H proton signal (typically ~7.5-8.5 ppm). The regiochemistry (1,4- vs. 1,5-) can often be determined by 2D NMR (NOESY) experiments.
-
¹³C NMR: Confirm the presence of the two triazole carbons.
-
Mass Spectrometry (MS): Verify the molecular weight of the product ([M+H]⁺ or [M+Na]⁺).
-
Infrared (IR) Spectroscopy: Observe the disappearance of the strong, sharp alkyne C≡C stretch (~2100 cm⁻¹) and azide N≡N stretch (~2100 cm⁻¹) from the starting materials.
Critical Safety Considerations
Working with azides requires strict adherence to safety protocols.
-
Toxicity and Explosive Hazard: Organic azides, especially those with a low carbon-to-nitrogen ratio, can be explosive and sensitive to heat, shock, and friction.[14] Benzyl azide is relatively stable but should still be handled with care. Never use metal spatulas to handle azides, as this can form highly sensitive heavy metal azides.[15][16]
-
Reaction Scale: When working with azides for the first time, it is imperative to start on a small scale (<1 gram).
-
Solvent Choice: Never use halogenated solvents like dichloromethane or chloroform as the primary reaction solvent for azide synthesis, as this can form dangerously explosive di- and triazidomethane.[14] (Note: Use in workup is generally acceptable as the azide has been consumed).
-
Purification: Do not attempt to purify low-molecular-weight organic azides by distillation.[15] Avoid concentrating azide-containing solutions to dryness on a rotary evaporator.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves. Conduct all experiments in a well-ventilated chemical fume hood. Using a blast shield is highly recommended, especially during reaction setup and workup.[16]
-
Waste Disposal: Azide-containing waste should be collected in a dedicated, clearly labeled waste container and should not be mixed with acidic waste, which could generate highly toxic and explosive hydrazoic acid.[16]
References
-
Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Pharmacology. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
Yukawa, T., et al. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. Retrieved from [Link]
-
Elsevier. (2025, August 10). Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic?. Retrieved from [Link]
-
PubMed. (2022, October 5). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, February 4). CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review. Retrieved from [Link]
-
MDPI. (2016, December 9). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Retrieved from [Link]
-
Refubium. (n.d.). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Application of triazoles in the structural modification of natural products. Retrieved from [Link]
-
Sustmann, R. (n.d.). ROLF HUISGEN'S CONTRIBUTION TO ORGANIC CHEMISTRY, EMPHASIZING l,&DIPOLAR CYCLOADDITIONS. Retrieved from [Link]
-
ACS Publications. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A practical flow synthesis of 1,2,3-triazoles. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
ResearchGate. (2020, January 16). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. Retrieved from [Link]
-
School of Chemistry, UCD. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Retrieved from [Link]
-
University of Victoria. (2022, May 18). Azides. Retrieved from [Link]
- Google Patents. (n.d.). CN101104607B - Method for preparing high purity 1H-1,2,3-triazole.
-
PubMed. (2008, July 16). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Retrieved from [Link]
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]
-
ResearchGate. (n.d.). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). Retrieved from [Link]
-
Arabian Journal of Chemistry. (2022, January 4). Synthesis, characterization and self-assembly of novel fluorescent alkoxy-substituted 1, 4-diarylated 1, 2, 3-triazoles organogelators. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A practical flow synthesis of 1,2,3-triazoles. Retrieved from [Link]
-
MDPI. (2021, September 18). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Retrieved from [Link]
-
Chalmers University of Technology. (2016, November 18). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Retrieved from [Link]
Sources
- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 13. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. safety.pitt.edu [safety.pitt.edu]
- 15. ucd.ie [ucd.ie]
- 16. uvic.ca [uvic.ca]
Application Note: 1-Ethynyl-2,4-dimethoxybenzene as a High-Performance Ligand in Organometallic Chemistry
Executive Summary & Mechanistic Causality
1-Ethynyl-2,4-dimethoxybenzene (CAS: 77336-36-8), also known as 2,4-dimethoxyphenylacetylene, is a highly specialized terminal alkyne utilized extensively in advanced organometallic synthesis and materials science.
The structural hallmark of this ligand is the presence of two methoxy (–OCH₃) groups at the ortho and para positions relative to the ethynyl moiety. These groups exert a powerful electron-donating mesomeric effect (+M), which fundamentally alters the electronic landscape of the molecule.
-
In Coordination Chemistry: When deprotonated, the resulting acetylide anion (
) acts as a robust -donor. The electron-rich aromatic ring pushes electron density toward the metal center (e.g., Au, Pt, Ru), destabilizing the Highest Occupied Molecular Orbital (HOMO). This effectively narrows the HOMO-LUMO energy gap, allowing for the precise modulation of photophysical properties, such as red-shifting the emission of luminescent materials[1]. -
In Catalysis & Bioactive Synthesis: The elevated nucleophilicity of the acetylide accelerates transmetalation steps in palladium/copper-catalyzed cross-coupling reactions. This specific reactivity profile makes it an ideal precursor for synthesizing complex heterocyclic scaffolds, including the antifungal benzofuran derivative, cicerfuran[2].
Electronic Tuning & Coordination Pathway
The following diagram illustrates the electronic causality of utilizing 1-ethynyl-2,4-dimethoxybenzene as a ligand in transition metal complexation.
Electronic pathway of 2,4-dimethoxyphenylacetylene in metal complexation.
Experimental Protocols
Protocol A: Synthesis of Luminescent Gold(I) Acetylide Complexes
Objective: Synthesis of (Triphenylphosphine)(2,4-dimethoxyphenylacetylide)gold(I).
Causality & Design:
Gold(I) is a soft Lewis acid that exhibits a high affinity for soft acetylide carbons. Triethylamine (NEt₃) is utilized as a mild base to deprotonate the terminal alkyne (
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).
-
Solvent Degassing: Add 20 mL of a 1:1 mixture of Dichloromethane (DCM) and Methanol. Degas the solvent mixture using three freeze-pump-thaw cycles to strictly eliminate dissolved O₂.
-
Reagent Addition: Under positive Argon flow, add
(1.0 mmol) and 1-ethynyl-2,4-dimethoxybenzene (1.1 mmol). -
Base Addition & Metalation: Inject triethylamine (3.0 mmol) dropwise via a gas-tight syringe. Stir the reaction mixture at room temperature for 12 hours shielded from direct light (to prevent photolytic degradation of the Au-C bond).
-
Self-Validation Check: Extract a 0.1 mL aliquot, evaporate the solvent, and analyze via FTIR. The reaction is complete when the terminal alkyne
stretch (~3280 cm⁻¹) disappears, and the stretch shifts from ~2100 cm⁻¹ to ~2120 cm⁻¹, confirming metalation. -
Workup: Concentrate the mixture under reduced pressure. Purify the crude product by precipitation: dissolve in a minimum amount of DCM and add cold diethyl ether dropwise until the white/pale-yellow complex precipitates. Filter and dry under vacuum.
Protocol B: Palladium-Catalyzed Synthesis of Bioactive Benzofurans
Objective: Synthesis of 2-(2,4-dimethoxyphenyl)benzofuran (a precursor to cicerfuran analogues) via tandem Sonogashira coupling and cyclization[2].
Causality & Design: This protocol utilizes a synergistic Pd/Cu bimetallic system. Copper(I) iodide forms a highly nucleophilic copper acetylide intermediate in situ. The electron-donating methoxy groups accelerate the transmetalation of the acetylide from Cu to the Pd(II) center. Following reductive elimination, the resulting internal alkyne is positioned perfectly for an intramolecular nucleophilic attack by the ortho-hydroxyl group of the aryl halide partner, driving spontaneous cyclization into the benzofuran core.
Step-by-Step Methodology:
-
Catalyst Activation: In an Argon-purged Schlenk flask, combine 2-iodophenol (1.0 mmol),
(0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%). -
Solvent & Base: Add 10 mL of anhydrous, degassed Dimethylformamide (DMF) and 5 mL of degassed triethylamine.
-
Ligand Addition: Slowly add 1-ethynyl-2,4-dimethoxybenzene (1.2 mmol) dissolved in 2 mL of DMF over 15 minutes to prevent localized high concentrations that favor homocoupling.
-
Coupling & Cyclization: Heat the mixture to 80 °C for 6 hours.
-
Self-Validation Check: Monitor the reaction via GC-MS. The intermediate cross-coupled product (
corresponding to the uncyclized alkyne) should rapidly transition to the cyclized benzofuran product (loss of 18 Da corresponding to elimination during cyclization). -
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous
(3x) to remove copper salts and DMF. Dry the organic layer over , concentrate, and purify via silica gel column chromatography (Hexane:EtOAc 9:1).
Workflow for Pd-catalyzed benzofuran synthesis via alkyne cross-coupling.
Quantitative Data & Comparative Analysis
To justify the selection of 1-ethynyl-2,4-dimethoxybenzene over standard terminal alkynes, the following table summarizes the comparative electronic and reactive properties.
| Property | Phenylacetylene (Standard) | 1-Ethynyl-2,4-dimethoxybenzene | Causality / Implication |
| Aromatic Ring Electronics | Neutral | Highly Electron-Rich (+M effect) | Enhances |
| HOMO Energy Level | Lower (More stable) | Higher (Destabilized) | Narrows the HOMO-LUMO gap in materials[1]. |
| Typical Au(I) Emission | UV / Blue region | Green / Yellow region | Red-shifted luminescence due to elevated HOMO. |
| Oxidative Stability | High | Moderate (Prone to homocoupling) | Requires strict inert atmosphere (Schlenk techniques). |
| Nucleophilicity (as Acetylide) | Standard | Elevated | Faster transmetalation in cross-coupling reactions[2]. |
References
1.[1] Synthesis, Structure, and Significant Energy Gap Modulation of Symmetrical Silafluorene-Cored Tetracyanobutadiene and Tetracyanoquinodimethane Derivatives. The Journal of Organic Chemistry - ACS Publications. 2.[2] Synthesis of Cicerfuran (Ia), an Antifungal Benzofuran, and Some Related Analogues. Request PDF - ResearchGate.
Sources
Synthesis of conjugated polymers using 1-Ethynyl-2,4-dimethoxybenzene
Application Note: High-Fidelity Synthesis of Poly(1-ethynyl-2,4-dimethoxybenzene) via Rhodium(I) Catalysis
Executive Summary
This guide details the synthesis of conjugated poly(1-ethynyl-2,4-dimethoxybenzene) [Poly(EDMB)] using a Rhodium(I)-based catalytic system.[1] Unlike simple phenylacetylene, the 2,4-dimethoxy substitution pattern introduces significant electron-donating character and steric bulk, necessitating precise control over catalyst activation and solvent polarity to prevent oligomerization and ensure high cis-stereoregularity.[1] This protocol utilizes a [Rh(nbd)Cl]2 precatalyst activated by triethylamine, a system chosen for its robustness in generating high-molecular-weight polymers (
Scientific Foundation & Mechanism
Why 1-Ethynyl-2,4-dimethoxybenzene?
The 2,4-dimethoxy substitution confers unique optoelectronic properties. The ortho-methoxy group induces a twist in the polymer backbone due to steric repulsion, often favoring tight helical conformations in polar solvents. The electron-donating nature of the alkoxy groups raises the HOMO level of the conjugated backbone, making these polymers excellent candidates for hole-transport materials and nonlinear optical (NLO) applications.
Reaction Mechanism: Insertion Polymerization
The polymerization proceeds via a coordination-insertion mechanism.[2] The active species is a Rh(I)-vinyl complex formed in situ.[1][3] The reaction is highly stereoselective, producing predominantly cis-transoidal microstructures due to the bidentate coordination of the growing chain end and the incoming monomer to the Rh center.
Figure 1: Catalytic Cycle of Rh-Mediated Polymerization
Caption: Figure 1. Mechanism of Rh(I)-catalyzed polymerization of phenylacetylenes. The cycle relies on the rapid insertion of the alkyne monomer into the Rh-vinyl bond.
Experimental Protocol
Materials & Reagents
-
Monomer: 1-Ethynyl-2,4-dimethoxybenzene (Synthesis via Sonogashira coupling of 1-iodo-2,4-dimethoxybenzene is recommended if not commercially available).[1] Critical: Must be purified by sublimation or column chromatography immediately prior to use to remove trace oxidants.[1]
-
Catalyst: Bis(2,5-norbornadiene)rhodium(I) chloride dimer [Rh(nbd)Cl]2.[1][3]
-
Co-catalyst: Triethylamine (
), distilled overngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> . -
Solvent: Tetrahydrofuran (THF) or Toluene (HPLC Grade, dried over Na/Benzophenone).[1]
-
Precipitant: Methanol (MeOH).[1]
Equipment
-
Schlenk line (Dual manifold: Argon/Vacuum).[1]
-
Glovebox (optional, but recommended for catalyst handling).[1]
-
High-vacuum pump.[1]
-
NMR Spectrometer (400 MHz minimum).[1]
Step-by-Step Synthesis Procedure
Step 1: Catalyst Activation [1]
-
In a flame-dried Schlenk flask (10 mL) equipped with a magnetic stir bar, charge [Rh(nbd)Cl]2 (2.3 mg, 5.0
mol). -
Evacuate and backfill with Argon (3 cycles).[1]
-
Add dry THF (1.0 mL) via syringe to dissolve the catalyst.
-
Add
(10ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> L). The solution color may shift from yellow to orange-brown, indicating the formation of the active monomeric Rh species.
Step 2: Polymerization [1][4][5]
-
Prepare a monomer solution: Dissolve 1-Ethynyl-2,4-dimethoxybenzene (162 mg, 1.0 mmol) in dry THF (1.0 mL) in a separate vial under Argon.
-
Note: Monomer/Catalyst ratio ([M]/[Rh]) = 100:1.[1]
-
-
Inject the monomer solution rapidly into the stirring catalyst solution at 30°C .
-
Observation: The reaction mixture will rapidly turn deep yellow/orange and viscosity will increase significantly within 10–30 minutes.
-
Stir the mixture for 2 hours.
Step 3: Termination and Purification
-
Dilute the viscous reaction mixture with THF (2 mL).
-
Pour the solution dropwise into a large excess of vigorously stirring Methanol (100 mL).
-
A yellow fibrous precipitate will form.[1]
-
Filter the polymer through a sintered glass funnel (porosity 4).
-
Reprecipitation (Critical for Purity): Redissolve the solid in minimal THF and precipitate again into Methanol to remove catalyst residues and oligomers.
-
Dry the polymer in a vacuum oven at 40°C for 12 hours.
Characterization & Quality Control
1H NMR Analysis
The stereoregularity is determined by the vinyl proton signal.[6]
-
Target Signal: A sharp singlet at
5.80–5.85 ppm (inngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) indicates a high cis-transoidal content.[6][7] -
Defect Signal: Broad resonances around 6.0–6.5 ppm indicate trans defects or lower stereoregularity.[1]
Molecular Weight (GPC)
Analyze using THF as eluent against polystyrene standards.
-
Expected
:ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> Da. -
PDI (
): Typically 1.5 – 2.5 for this catalytic system.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Data Summary Table
| Parameter | Value / Condition | Notes |
| Solvent | THF | Promotes higher solubility and reaction rate.[1] |
| Temperature | 30°C | Optimal balance between rate and stereocontrol. |
| [M]/[Rh] Ratio | 100 - 500 | Higher ratios yield higher Mw but slower kinetics.[1] |
| Yield | > 85% | Quantitative conversion is typical for Rh catalysts.[1] |
| Color | Bright Yellow/Orange | Indicative of extended conjugation length.[1] |
Troubleshooting & Optimization
Issue: Low Molecular Weight
-
Cause: Presence of moisture or protic impurities acting as chain transfer agents.[1]
-
Solution: Ensure monomer is sublimed and solvents are strictly anhydrous. Increase [M]/[Rh] ratio.
Issue: Broad PDI (> 3.0)
-
Cause: Slow initiation relative to propagation.[1]
-
Solution: Use a more active cationic catalyst such as [Rh(nbd)(Ph2P(CH2)3NMe2)][BF4] which provides "living" polymerization characteristics [1].[1][8]
Issue: Insoluble Polymer
-
Cause: Cross-linking or extremely high molecular weight.[1]
-
Solution: Reduce reaction time or add a chain transfer agent. Ensure the 2,4-dimethoxy substitution is uniform; missing substituents can reduce solubility.
References
-
Angoy, M., Jiménez, M. V., Vispe, E., & Pérez-Torrente, J. J. (2024).[1][8] Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Polymer Chemistry, 15, 2028.[1] Link
-
Lindsey, C. P., et al. (2021).[1][8] Synthesis of Stereoregular Telechelic Poly(phenylacetylene)s. Journal of the American Chemical Society, 143, 3604–3612.[1][3] Link[1]
-
Masuda, T. (2005).[1] Substituted Polyacetylenes. In Metathesis Polymerization of Substituted Acetylenes. Springer.[1] Link[1]
-
Sanda, F., & Masuda, T. (2023).[1] Synthesis of Pure Supramolecular Polymers from Poly(substituted Phenylacetylene)s. ACS Macro Letters.[1] Link[1]
Sources
- 1. rsc.org [rsc.org]
- 2. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. zaguan.unizar.es [zaguan.unizar.es]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium( i ) catalyst with a N-functionalized hemilabile phosphine ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00259H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Heterocycle synthesis using 2,4-Dimethoxyphenylacetylene building blocks
Application Note: Advanced Heterocycle Synthesis Utilizing 2,4-Dimethoxyphenylacetylene Building Blocks
The Chemical Significance of 2,4-Dimethoxyphenylacetylene
In the realm of medicinal chemistry and natural product synthesis, the rational selection of alkyne building blocks dictates the efficiency of downstream heterocyclic annulations. 2,4-Dimethoxyphenylacetylene serves as a highly privileged, electron-rich synthon. The causality behind its utility lies in the strong resonance-donating effects of the ortho- and para-methoxy groups. These substituents significantly increase the electron density of the aromatic ring and the conjugated alkyne, lowering the activation energy required for transition-metal oxidative addition and stabilizing carbocationic transition states during subsequent cyclizations.
This specific electronic bias makes 2,4-dimethoxyphenylacetylene an ideal precursor for synthesizing complex oxygen- and nitrogen-containing heterocycles, including antifungal benzofurans (such as cicerfuran analogues) and antimitotic pyrrolo[2,3-d]pyrimidines[1].
Mechanistic Rationale in Drug Discovery Workflows
A. Benzofuran Scaffolds via Palladium-Catalyzed Annulation
Benzofurans are ubiquitous in biologically active natural products. The synthesis of target molecules like medicagol methoxybenzofuran relies on the reaction of o-halogenophenol esters with cuprous arylacetylides or through direct Palladium-catalyzed cross-coupling[2]. When 2,4-dimethoxyphenylacetylene is coupled with an o-iodophenol, the electron-rich alkyne accelerates the transmetalation step of the Sonogashira cascade. Following coupling, the electron-donating methoxy groups polarize the alkyne, directing the regioselective nucleophilic attack of the adjacent phenolic oxygen to achieve a seamless 5-endo-dig ring closure[1].
Mechanistic pathway of Pd-catalyzed benzofuran annulation from aryl alkynes.
B. Pyrrolo[2,3-d]pyrimidine Antitumor Agents
In oncology, overcoming multidrug resistance (MDR) mediated by P-glycoprotein (Pgp) is a critical hurdle. Researchers have successfully utilized 2,4-dimethoxyphenylacetylene to synthesize novel 2-amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines[3]. The steric bulk and unique electrostatic map provided by the 2,4-dimethoxy substitution pattern allow these heterocycles to bind effectively to the colchicine site of tubulin, acting as potent antimitotic agents that reverse tumor resistance[3].
Quantitative Data: Reaction Parameters & Yields
The following table summarizes the performance of 2,4-dimethoxyphenylacetylene across various heterocycle synthesis methodologies, demonstrating its versatility and high atom-economy under optimized conditions.
| Target Heterocycle | Synthetic Methodology | Catalyst / Conditions | Time | Yield (%) | Ref |
| 2-(2',4'-Dimethoxyphenyl)benzofuran | Sonogashira + Cyclization Cascade | Pd(PPh3)4, CuI, Et3N, DMF, 80°C | 4–6 h | 78–85% | [1][2] |
| Pyrrolo[2,3-d]pyrimidine analog (19c) | Sonogashira Coupling | Pd/C, CuI, Microwave (120°C) | 5 min | 94% | [3] |
| Ethynylphenol derivatives | Flash Vacuum Pyrolysis (FVP) | None (750°C, | Flash | 84% | [4] |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection and built-in checkpoints are explicitly defined.
Protocol A: Synthesis of 2-(2,4-Dimethoxyphenyl)benzofuran (Cicerfuran Precursor)
Causality Note: Strict exclusion of oxygen and moisture is critical. Oxygen irreversibly oxidizes the active Pd(0) catalyst to inactive Pd(II) species, while moisture can lead to the competitive homocoupling of the alkyne (Glaser coupling).
-
Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve o-iodophenol (1.0 mmol) and 2,4-dimethoxyphenylacetylene (1.2 mmol) in anhydrous, degassed DMF (5 mL).
-
Catalyst Addition: Add
(0.05 mmol, 5 mol%) and CuI (0.1 mmol, 10 mol%). The CuI acts as a critical co-catalyst, forming a highly nucleophilic copper acetylide intermediate that accelerates transmetalation to the Pd center. -
Base Addition & Heating: Inject anhydrous triethylamine (3.0 mmol). Heat the mixture to 80°C.
-
Validation Checkpoint 1 (In-Process): After 2 hours, sample 10 µL of the reaction mixture, dilute in EtOAc, and perform TLC (Hexanes/EtOAc 4:1). The disappearance of the starting alkyne (
) and the appearance of a highly fluorescent blue spot under 254 nm UV ( ) indicates successful coupling and cyclization. Do not proceed to workup until the alkyne is fully consumed. -
Workup & Purification: Quench with saturated aqueous
(10 mL) and extract with EtOAc ( mL). Dry the combined organic layers over anhydrous , concentrate in vacuo, and purify via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes). -
Validation Checkpoint 2 (Final): Confirm the structure via
NMR. The diagnostic benzofuran C3-H proton should appear as a distinct singlet around 6.9–7.1 ppm, confirming successful ring closure.
Protocol B: Microwave-Assisted Sonogashira Coupling for Pyrrolo-Pyrimidines
Causality Note: Microwave irradiation is utilized to rapidly overcome the activation energy barrier of the coupling reaction, drastically reducing reaction times from hours to minutes and minimizing thermal degradation of the electron-rich alkyne[3].
Self-validating experimental workflow for microwave-assisted heterocycle synthesis.
-
Reaction Setup: In a microwave-safe vial, combine the iodinated pyrrolo[2,3-d]pyrimidine core (0.5 mmol), 2,4-dimethoxyphenylacetylene (1.5 mmol), 10% Pd/C (0.025 mmol), CuI (0.05 mmol), and triphenylphosphine (0.1 mmol) in a degassed mixture of
/DMF/Et3N (1:2:2, 3 mL). -
Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for exactly 5 minutes[3].
-
Validation Checkpoint 1 (LC-MS): Filter a 20 µL aliquot through a syringe filter and analyze via LC-MS. Look for the target mass (
) corresponding to the coupled product. The presence of unreacted iodine-core indicates the need for an additional 2 minutes of irradiation. -
Isolation: Filter the bulk reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with EtOAc (20 mL). Concentrate the filtrate and purify via flash chromatography to afford the target compound (e.g., Compound 19c) as an off-white solid[3].
References
1.4 — Australian Journal of Chemistry. 2.2 — ResearchGate. 3.3 — PMC / National Institutes of Health. 4.1 — ResearchGate.
Sources
Fabrication of OLED materials using dimethoxyphenylacetylene derivatives
Abstract
This guide details the synthesis, characterization, and device integration of poly(3,4-dimethoxyphenylacetylene) (PDMPA) derivatives for Organic Light-Emitting Diodes (OLEDs). Unlike unsubstituted polyacetylenes, which suffer from low solubility and oxidative instability, the dimethoxy-substituted variants synthesized via Rhodium-catalyzed polymerization offer high stereoregularity (cis-transoidal), excellent solubility in common organic solvents, and tunable bandgaps. This protocol provides a reproducible workflow for creating green-to-yellow emitting PLEDs (Polymer LEDs) via solution processing.
Module 1: Precursor Synthesis & Polymerization
Scientific Rationale:
The fabrication relies on the polymerization of 3,4-dimethoxyphenylacetylene monomers. We utilize a Rhodium-based catalyst system, specifically
-
Causality: Rhodium catalysts promote the formation of cis-transoidal stereostructures.[1] This configuration is critical because it maximizes the effective conjugation length (enhancing electroluminescence) while maintaining sufficient solubility for spin-coating—a balance often lost in trans isomers produced by other catalysts.
Protocol 1.1: Monomer Polymerization
Reagents:
-
Monomer: 3,4-Dimethoxyphenylacetylene (Purified by vacuum distillation)
-
Catalyst:
[2] -
Co-catalyst: Triethylamine (
) -
Solvent: Anhydrous Toluene or THF
-
Precipitant: Methanol
Step-by-Step Workflow:
-
Catalyst Prep: In a glovebox (
atm, ppm ), dissolve (2.5 mg) in anhydrous toluene (5 mL). Add (10 L) to activate the species. -
Initiation: Add the monomer (0.5 g) to the catalyst solution. The molar ratio
should be maintained at 100:1 to control molecular weight ( ). -
Propagation: Seal the reaction vessel and stir at 30°C for 2 hours .
-
Note: Higher temperatures promote cis-to-trans isomerization, which degrades color purity. Keep strictly at 30°C.
-
-
Termination & Purification: Pour the viscous yellow/orange solution into a large excess of methanol (200 mL) under vigorous stirring to precipitate the polymer.
-
Filtration: Filter the yellow solid and dry under vacuum at 40°C for 12 hours.
-
Yield Check: Expected yield > 85%.
Visualization: Synthesis Workflow
Caption: Figure 1. Rhodium-catalyzed polymerization workflow ensuring cis-transoidal stereoregularity.
Module 2: Material Characterization (QC)
Before device fabrication, the material must pass specific quality gates. The dimethoxy substituents act as electron donors, raising the HOMO level and facilitating hole injection.
Table 1: Target Specifications for PDMPA Emitter
| Parameter | Method | Target Value | Relevance |
| Stereostructure | Sharp singlet indicates high cis content (high color purity). | ||
| Molecular Weight | GPC (THF, Polystyrene std) | Low PDI ensures uniform film formation during spin coating. | |
| Solubility | Visual Inspection | Essential for solution processing (Spin coating). | |
| Thermal Stability | TGA | Ensures stability during device operation/heating. |
Module 3: Device Fabrication Protocol
Architecture: ITO / PEDOT:PSS (40nm) / PDMPA (80nm) / LiF (1nm) / Al (100nm). Mechanism: This is a single-layer active stack (excluding injection layers). The PDMPA acts as the emissive layer.[3][4] The LiF/Al cathode lowers the work function to facilitate electron injection into the polymer's LUMO.
Protocol 3.1: Substrate Preparation
-
Etching: Use pre-patterned ITO glass (
). -
Cleaning: Sonicate sequentially in Decon90 (detergent), deionized water, acetone, and isopropanol (15 min each).
-
Activation: Treat with UV-Ozone for 20 minutes to increase ITO work function and wettability.
Protocol 3.2: Layer Deposition
-
Hole Injection Layer (HIL):
-
Filter PEDOT:PSS (Clevios P VP AI 4083) through a 0.45
m PVDF filter. -
Spin coat at 3000 rpm for 60s .
-
Anneal at 120°C for 20 min in air to remove residual water.
-
-
Emissive Layer (EML):
-
Dissolve PDMPA in Toluene (10 mg/mL). Filter through 0.45
m PTFE filter.[5] -
Transfer to
glovebox. -
Spin coat at 1500 rpm for 60s (Target thickness: 70-80 nm).
-
Critical: Anneal at 80°C for 30 min under vacuum to remove solvent without inducing isomerization.
-
-
Cathode Deposition (PVD):
-
Transfer to thermal evaporator (Base pressure
mbar). -
Deposit LiF (1 nm) at 0.1 Å/s.
-
Deposit Aluminum (100 nm) at 2-5 Å/s.
-
Visualization: Device Architecture
Caption: Figure 2. Layer stack for the solution-processed PDMPA OLED device.
Module 4: Performance Validation
Self-Validating System: If the device shows no light or short circuits, follow this logic tree:
-
High Current, No Light: Short circuit. Check PEDOT:PSS filtering or ITO etching quality.
-
Low Current, No Light: Injection barrier. Verify LiF thickness (too thick = insulator) or polymer annealing (solvent trapping).
-
Wrong Color: If emission is red-shifted or broad, the polymer likely isomerized to trans form during synthesis or annealing (check temperature controls).
Expected Metrics:
-
Turn-on Voltage (
): ~4.0 - 5.0 V -
Max Luminance: > 100 cd/
(for un-optimized single layer) -
Emission Peak: ~520-550 nm (Yellow-Green)
References
-
Masuda, T. (2013). Rhodium-Catalyzed Polymerization of Phenylacetylene and its Derivatives. Arabian Journal for Science and Engineering. Link
-
Tang, B. Z., et al. (1997). Effect of Molecular Structure of Substituents on Green Electroluminescence in Disubstituted Acetylene Polymers. Japanese Journal of Applied Physics. Link[3]
-
Ossila Ltd. (2024).[3] OLED Fabrication Guide: Standard Protocols for Solution Processed Devices. Link
-
Kishimoto, Y., et al. (1999).[6] Well-Controlled Polymerization of Phenylacetylenes with Organorhodium(I) Complexes. Journal of the American Chemical Society. Link
Sources
- 1. Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium( i ) catalyst with a N-functionalized hemilabile phosphine ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00259H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scilit.com [scilit.com]
- 5. ossila.com [ossila.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Troubleshooting & Optimization
Technical Support Center: 1-Ethynyl-2,4-dimethoxybenzene Storage & Handling
Welcome to the Advanced Technical Support Center for the handling and storage of 1-Ethynyl-2,4-dimethoxybenzene. As an electron-rich aromatic terminal alkyne, this compound is highly susceptible to degradation via oxidative homocoupling (Glaser coupling). This guide provides drug development professionals and synthetic chemists with the mechanistic insights and validated protocols required to maintain absolute compound integrity.
I. Frequently Asked Questions (FAQs)
Q1: Why does 1-Ethynyl-2,4-dimethoxybenzene spontaneously form a diyne impurity during storage? A1: The formation of the symmetric 1,4-bis(2,4-dimethoxyphenyl)buta-1,3-diyne is driven by the Glaser coupling mechanism[1]. Because the aromatic ring is substituted with two electron-donating methoxy groups, the electron density of the alkyne is modulated, but the terminal proton remains susceptible to activation. When trace transition metals—specifically Copper(I) or Copper(II) residues from upstream Sonogashira cross-coupling syntheses [2]—are present alongside ambient oxygen, they catalyze the formation of copper acetylide intermediates. These intermediates oxidatively dimerize to form the diyne.
Q2: What are the absolute minimum storage requirements to arrest this degradation? A2: To completely inhibit the kinetic pathway of Glaser coupling, you must eliminate the terminal oxidant (O₂) and thermal energy [3].
-
Atmosphere: Store under a strict Argon atmosphere. Argon is denser than Nitrogen and provides a superior protective blanket against oxygen ingress.
-
Temperature: Maintain at -20 °C or lower. Low temperatures exponentially decrease the rate of radical and oxidative processes.
-
Container: Use amber, acid-washed glass vials with PTFE-lined caps. Amber glass prevents photolytic radical generation, while acid-washing removes trace alkali from borosilicate glass that can facilitate the deprotonation of the terminal alkyne.
Q3: Can I store the alkyne as a stock solution to make aliquoting easier? A3: It is highly discouraged to store terminal alkynes in solution for prolonged periods. Solvents like tetrahydrofuran (THF) or dichloromethane can dissolve ambient oxygen and concentrate trace peroxides. If a stock solution is absolutely mandatory for your workflow, use rigorously degassed, anhydrous solvents, store over activated 4Å molecular sieves, and keep at -80 °C.
II. Troubleshooting Guide: Diyne Contamination
Issue: Routine LC-MS or ¹H-NMR analysis reveals a growing impurity peak corresponding to the homocoupled diyne (m/z ~322) in stored batches of 1-Ethynyl-2,4-dimethoxybenzene.
Root Cause Analysis: The presence of the diyne confirms that both oxygen and a catalytic metal (usually Cu) breached the storage environment. Even ppm levels of copper can initiate the catalytic cycle if the vial seal is compromised and allows air to enter [1].
Corrective Actions & Self-Validation:
-
Diagnostic Test: Perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS) on the degraded batch to quantify residual Pd and Cu levels.
-
Remediation: Execute the Trace-Metal Scavenging Protocol (detailed below) to strip the catalytic metals from the bulk material.
-
Validation: Post-scavenging, run a secondary ICP-MS analysis. The protocol is validated only when Cu levels drop below 1 ppm. Re-distill or recrystallize to remove the already formed diyne.
III. Quantitative Stability Data
The following table summarizes the causal relationship between storage environments and the degradation rate of electron-rich terminal alkynes. By comparing these metrics, the necessity of strict anaerobic and cryogenic conditions becomes evident.
| Storage Condition | Atmosphere | Trace Cu(I) Level | Temp | Est. Monthly Homocoupling Rate (%) |
| Standard Benchtop | Ambient Air (O₂) | > 50 ppm | 25 °C | 15.0 - 20.0% |
| Refrigerated Air | Ambient Air (O₂) | > 50 ppm | 4 °C | 5.0 - 8.0% |
| Inert Room Temp | Argon | > 50 ppm | 25 °C | 1.5 - 3.0% |
| Scavenged & Cold | Ambient Air (O₂) | < 1 ppm | -20 °C | 0.5 - 1.0% |
| Optimal Storage | Argon | < 1 ppm | -20 °C | < 0.1% |
Data synthesized from established terminal alkyne stability profiles and Glaser coupling kinetics [1][3].
IV. Validated Experimental Protocols
Protocol 1: Trace-Metal Scavenging and Purification
Causality: Removing trace copper breaks the catalytic cycle of the Glaser coupling. Silica-supported metal scavengers permanently bind transition metals, preventing them from interacting with the alkyne.
Step-by-Step Methodology:
-
Dissolution: Dissolve the contaminated 1-Ethynyl-2,4-dimethoxybenzene in anhydrous diethyl ether (10 mL per gram of alkyne) in a flame-dried Schlenk flask under Argon. Rationale: Diethyl ether is a poor ligand for copper, preventing solvent-metal coordination that could compete with the scavenger.
-
Scavenger Addition: Add a silica-based metal scavenger (e.g., SiliaMetS® Thiol or equivalent) at 5 equivalents relative to the estimated metal concentration (derived from initial ICP-MS).
-
Incubation: Stir the suspension vigorously at room temperature for 4 hours under a positive pressure of Argon.
-
Filtration (Self-Validating Step): Filter the mixture through a pad of Celite using a Schlenk frit to maintain the inert atmosphere. Take a 100 µL aliquot of the filtrate, evaporate, and subject to rapid colorimetric copper testing (or ICP-MS) to validate metal removal before proceeding.
-
Concentration: Remove the solvent under reduced pressure, ensuring the water bath does not exceed 25 °C to prevent thermal degradation.
Protocol 2: Strict Anaerobic Aliquoting and Storage Workflow
Causality: Repeatedly opening a bulk container introduces fresh oxygen and moisture. Aliquoting into single-use vials ensures that the bulk of the material remains unexposed.
Step-by-Step Methodology:
-
Preparation: Flame-dry 2 mL amber glass vials. Transfer them immediately into a vacuum desiccator and cycle with Argon three times. Rationale: Amber glass blocks UV/Vis light, preventing radical initiation.
-
Transfer: Move the purified alkyne and the vials into a positive-pressure Argon glovebox.
-
Aliquoting: Dispense the neat (solvent-free) alkyne into the vials in pre-calculated, single-experiment quantities.
-
Sealing: Crimp the vials using PTFE-lined caps. Rationale: PTFE is chemically inert and prevents the alkyne from extracting plasticizers or basic compounds from standard rubber septa.
-
Secondary Containment: Wrap the crimped seals tightly with Parafilm, place the vials in a secondary Mylar bag backfilled with Argon, and store immediately at -20 °C.
V. Mechanistic Pathway Visualization
The following diagram illustrates the logical relationship between the chemical mechanism of Glaser homocoupling and the targeted interventions described in our protocols.
Mechanistic pathway of Glaser homocoupling and targeted storage interventions.
VI. References
-
Chen, X., et al. "Synthesis, Structure, and Significant Energy Gap Modulation of Symmetrical Silafluorene-Cored Tetracyanobutadiene and Tetracyanoquinodimethane Derivatives." The Journal of Organic Chemistry, ACS Publications, 2022. Available at:[Link]
-
Koberstein, J. T., et al. "Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions." ResearchGate, 2012. Available at:[Link]
Technical Support Center: Purification of 2,4-Dimethoxyphenylacetylene
Topic: Isolation and Purification of 2,4-Dimethoxyphenylacetylene (2,4-DMPA) via Column Chromatography Ticket ID: CHEM-SUP-24DMPA-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]
Introduction: The Scope of the Challenge
Welcome to the technical support center. You are likely here because you have synthesized 2,4-dimethoxyphenylacetylene (typically via Sonogashira coupling of 2,4-dimethoxy-1-iodobenzene) and are facing a purification bottleneck.
The Technical Reality: Purifying 2,4-DMPA presents a specific set of competing challenges:
-
Electronic Activation: The two methoxy groups at the ortho and para positions make the phenyl ring highly electron-rich. This increases the basicity of the alkyne, making it susceptible to hydration (forming the acetophenone) or polymerization on acidic silica gel.
-
Rf Convergence: The starting material (aryl halide) and the product often possess nearly identical Retention Factors (Rf) in standard non-polar solvents, leading to co-elution.[1]
-
Catalyst Contamination: The electron-rich pi-system can trap Palladium (Pd) or Copper (Cu) species, leading to colored fractions despite "clean" NMR.[1]
This guide replaces standard "cookbook" recipes with a diagnostic, troubleshooting-first approach.
Module 1: Pre-Run Diagnostics (Triage)
STOP. Do not load your column until you have validated your separation conditions.
The Solvent System Selection Matrix
Standard Hexane/Ethyl Acetate (Hex/EtOAc) systems often fail to separate the starting aryl iodide from the alkyne. You must evaluate alternative selectivity.
| Solvent System | Polarity | Selectivity Mechanism | Recommendation |
| Hexane / EtOAc | Standard | General polarity. | Baseline. Start here (100:0 → 95:5). |
| Hexane / Toluene | Pi-Active | Interactions with the aromatic pi-system. | High Priority. Often separates halo-arenes from alkynes better than EtOAc. |
| Hexane / DCM | Chlorinated | Dipole-dipole interactions. | Backup. Good if solubility is an issue, but silica heating is a risk.[1] |
The "2D-TLC" Stability Test
Why: To determine if your compound decomposes on silica.
-
Spot your crude mixture on the corner of a TLC plate.
-
Run the plate in 5% EtOAc/Hexane.
-
Do not visualize yet. Rotate the plate 90° and run it again in the same solvent.
-
Result: All stable spots should align on the diagonal. If you see off-diagonal spots, 2,4-DMPA is degrading (likely hydrating) on the silica.[1]
-
Fix: You must neutralize your silica gel with 1% Triethylamine (TEA) in the mobile phase.
-
Module 2: The Execution Protocol
Column Packing & Conditioning
-
Stationary Phase: Silica Gel 60 (230-400 mesh).[1]
-
Neutralization (Mandatory for High Purity): Pre-wash the packed column with 3 Column Volumes (CV) of Hexane containing 1% Triethylamine (
).[1] This caps acidic silanol sites that trigger hydration.
Gradient Elution Strategy
Target: 2,4-DMPA is relatively non-polar.[1]
-
Loading: Dry loading is superior here. Adsorb crude oil onto Celite (1:2 ratio).[1] This prevents "band broadening" caused by loading viscous oils.
The "Step-Gradient" Workflow:
-
Flush (0-5 mins): 100% Hexanes (2 CV). Elutes non-polar impurities (silanes, bis-TMS byproducts).[1]
-
The Separation (5-20 mins): 98:2 Hexane:EtOAc. Elutes starting aryl halide.
-
The Product Cut (20-40 mins): 95:5 Hexane:EtOAc. Elutes 2,4-DMPA.
-
The Wash (End): 80:20 Hexane:EtOAc. Elutes Glaser coupling dimers (diynes) and oxidized Pd species.[1]
Module 3: Troubleshooting & FAQs
Ticket #1: "My Product and Starting Material Co-elute."
User Report: "I see one large spot on TLC, or overlapping peaks on Flash."
Root Cause: The lipophilicity of the iodide and the alkyne are too similar in Hex/EtOAc.
The Fix: Silver Nitrate Impregnated Silica (
-
Protocol:
-
Dissolve
(10% w/w of silica) in Acetonitrile. -
Add Silica Gel and rotary evaporate to dryness (protect from light).
-
Pack column with this "doped" silica.
-
Elute with Hexane/Toluene. The aryl halide will fly off; the alkyne will retain.
-
Ticket #2: "The Product is Turning Yellow/Brown."
User Report: "Fractions were clear, but after rotovap, the oil is dark."
Root Cause:
-
Polymerization: Electron-rich alkynes are prone to thermal polymerization.
-
Pd Leaching: Trace Palladium is oxidizing.
The Fix:
-
Immediate: Dissolve in
and wash with aqueous Sodium Diethyldithiocarbamate or EDTA solution to strip metals. -
Storage: Store the neat oil at -20°C under Argon. Never store in chloroform or acidic solvents.
Ticket #3: "NMR Shows a Methyl Ketone Impurity."
User Report: "I see a singlet around 2.5 ppm in proton NMR."
Root Cause: Markovnikov hydration of the alkyne to 2,4-dimethoxyacetophenone. This occurred during chromatography due to acidic silica. The Fix:
-
You missed the neutralization step (Module 2.1).
-
Repurify using neutral alumina instead of silica gel, or ensure 1%
is in the eluent.
Module 4: Visualization of Logic
The following diagram outlines the decision-making process for purification.
Caption: Decision tree for selecting the correct stationary phase and solvent system based on TLC separation efficiency.
Module 5: Validated Reference Data
Physicochemical Profile
| Property | Value | Implication for Purification |
| Boiling Point | High (>250°C est.) | Do not attempt distillation; thermal degradation risk. |
| Rf (Hex:EtOAc 9:1) | ~0.45 | Moves quickly; requires gentle gradient.[1] |
| UV Activity | High (254 nm) | Easily visualized due to conjugation.[1] |
| Stain Sensitivity | KMnO4 (Active) | Alkynes stain brown/yellow rapidly.[1] |
References
-
Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Essential for identifying solvent peaks in your final NMR).[1] [1]
-
Pangborn, A. B., et al. (1996).[1] "Safe and Convenient Procedure for Solvent Purification." Organometallics. (Critical for ensuring dry solvents to prevent hydration).[1] [1]
-
Williams, C. M., & Mander, L. N. (2001).[1] "Chromatography with Silver Nitrate." Tetrahedron. (The definitive guide on separating alkynes/alkenes using Ag-doped silica).
-
Douglass, A. (2014).[1] "Flash Column Chromatography Guide." Not Voodoo X (University of Rochester).[1] (General best practices for silica neutralization).
Sources
Optimizing Sonogashira yields with electron-rich aryl alkynes
Welcome to the Technical Support Center for Cross-Coupling Methodologies.
As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic hurdles associated with the Sonogashira coupling of electron-rich aryl alkynes (e.g., 4-ethynylanisole, 4-ethynyl-N,N-dimethylaniline).
Electron-donating groups significantly reduce the acidity of the terminal alkyne proton (raising its
The following troubleshooting guide, mechanistic breakdowns, and self-validating protocols are engineered to help you bypass these bottlenecks.
Part 1: Diagnostic Workflow & Mechanistic Troubleshooting
When your reaction fails, identifying the predominant species in your crude mixture is the first step toward optimization.
Troubleshooting workflow for Sonogashira coupling with electron-rich alkynes.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing massive amounts of homocoupled diyne instead of my cross-coupled product? A1: Because electron-rich alkynes undergo transmetalation much slower than electron-deficient ones, the copper acetylide intermediate lingers in the reaction mixture. This intermediate is highly susceptible to oxidative dimerization if even trace amounts of oxygen are present[1][2].
-
Causality & Solution: High Cu(I) loading accelerates this Glaser-Hay pathway[1]. You must enforce strictly anaerobic conditions (using freeze-pump-thaw degassing, not just sparging) and reduce copper loading to the absolute minimum. If the issue persists, switch entirely to a copper-free protocol.
Q2: My reaction is completely stalled with intact starting materials. How do I force the activation of an electron-rich alkyne? A2: Standard amine bases (like triethylamine) are often insufficiently basic to deprotonate an electron-rich alkyne. In copper-free mechanisms, the reaction must proceed via a cationic palladium complex. The base or the solvent must act as a nucleophile to displace the halide from the Pd(II) center before deprotonation can occur[3][4].
-
Causality & Solution: Switch to a stronger inorganic base (e.g.,
or )[5][6]. Additionally, changing to a polar aprotic solvent like DMSO provides a dual benefit: it solubilizes the inorganic base and acts as a coordinating ligand to stabilize the critical cationic Pd intermediate[3].
Q3: What are the optimal ligands for copper-free couplings of these challenging substrates? A3: You need ligands that are both sterically bulky and highly electron-rich.
-
Causality & Solution: Electron-rich phosphines accelerate the oxidative addition of the aryl halide, while steric bulk promotes the dissociation of the active palladium catalyst from its resting state[5]. Dialkylbiaryl phosphines (Buchwald ligands) such as XPhos and RuPhos are highly effective and obviate the need for a copper co-catalyst.
Copper-free Sonogashira catalytic cycle highlighting the cationic intermediate.
Part 2: Quantitative Data & Condition Optimization
The table below summarizes the causal impact of different catalytic strategies on electron-rich alkyne substrates, allowing for rapid comparison of optimization routes.
| Strategy | Catalyst / Ligand System | Base & Solvent | Mechanistic Rationale | Expected Outcome |
| Standard (Baseline) | Standard transmetalation | <40% yield, high diyne formation | ||
| Copper-Free (Bulky Ligand) | Pd G3 / XPhos | Accelerates oxidative addition; prevents Cu-mediated Glaser coupling | >85% yield, negligible homocoupling | |
| Ligandless / Nanoparticle | Pd NPs on HAP | None (DMSO acts as ligand) | DMSO stabilizes cationic Pd intermediate for high | >99% conversion at 90°C[3] |
| Syringe-Pump Addition | Diisopropylamine / THF | Lowers instantaneous alkyne concentration | Reduced homocoupling, moderate yield[1] |
Part 3: Self-Validating Experimental Protocols
Protocol A: Optimized Copper-Free Sonogashira Coupling
Use this protocol as your primary strategy to eliminate homocoupling while driving the reaction of high
-
Preparation: In a flame-dried Schlenk tube, add the aryl halide (1.0 equiv),
(2-5 mol%), and XPhos (4-10 mol%). -
Base Addition: Add anhydrous
(2.0 equiv). Causality: A strong inorganic base is mandatory to deprotonate the electron-rich alkyne via the cationic Pd pathway. -
Atmosphere Exchange: Evacuate and backfill the Schlenk tube with ultra-pure Argon (repeat 3 times).
-
Solvent & Alkyne Addition: Dissolve the electron-rich terminal alkyne (1.2 equiv) in anhydrous, freeze-pump-thaw degassed DMF (0.2 M concentration). Add this solution to the Schlenk tube via a gastight syringe.
-
Execution & Self-Validation: Heat the mixture to 80–90 °C under vigorous stirring.
-
Validation Checkpoint: Withdraw a 10 µL aliquot after 2 hours and analyze via GC/MS. The complete absence of diyne peaks validates the integrity of your anaerobic, copper-free environment. If unreacted starting material remains, verify the anhydrous nature of your
.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water and brine to remove the DMF and inorganic salts. Dry over
, concentrate, and purify via flash chromatography.
Protocol B: Syringe-Pump Addition for Cu-Cocatalyzed Reactions
Use this protocol only if copper must be retained (e.g., when coupling highly unreactive aryl chlorides that fail under Cu-free conditions).
-
Setup: Combine the aryl halide (1.0 equiv),
(5 mol%), CuI (1 mol%), and rigorously degassed triethylamine (serving as both solvent and base) in a Schlenk flask. -
Controlled Addition: Dissolve the electron-rich alkyne (1.2 equiv) in degassed THF. Load this solution into a syringe pump.
-
Execution: Add the alkyne solution dropwise over 4-6 hours to the reaction mixture at 60 °C.
-
Causality: The cross-coupling reaction is first-order with respect to the alkyne, whereas the Glaser homocoupling is second-order. By keeping the instantaneous concentration of the alkyne artificially low via slow addition, you statistically disfavor the bimolecular homocoupling pathway[1].
-
References
-
troubleshooting guide for Sonogashira coupling failures - Benchchem , benchchem.com. 1
-
Sonogashira Coupling - Chemistry LibreTexts , libretexts.org. 5
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions , beilstein-journals.org. 6
-
Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst , cetjournal.it. 3
-
Sonogashira coupling - Wikipedia , wikipedia.org. 2
-
Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction , researchgate.net.4
-
Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma , sigmaaldrich.com.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. cetjournal.it [cetjournal.it]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
Removing copper catalyst traces from 2,4-Dimethoxyphenylacetylene reactions
Topic: Purification of 2,4-Dimethoxyphenylacetylene post-catalysis
Welcome to the Purification Hub. I am Dr. Aris, Senior Application Scientist. You are likely here because your 2,4-Dimethoxyphenylacetylene (2,4-DMPA) product retains a stubborn green/blue hue or is failing elemental impurity limits (ICH Q3D) after a Sonogashira or Click reaction.
The 2,4-dimethoxy substitution pattern on your aryl ring creates a specific challenge: the methoxy oxygens act as weak Lewis bases, potentially coordinating with residual Copper (Cu) species and increasing their solubility in your organic phase. Furthermore, the terminal alkyne is prone to oxidative homocoupling (Glaser coupling) if residual Cu and oxygen are present.
This guide prioritizes speed and selectivity to protect your alkyne while stripping Cu to single-digit ppm levels.
Part 1: The Regulatory & Chemical Stakes
Before troubleshooting, understand the target.
-
Target Impurity: Copper (Class 2A Elemental Impurity).
-
ICH Q3D Limits:
-
The Risk: Residual Cu(I) promotes the dimerization of 2,4-DMPA into the unwanted 1,3-diyne (Glaser product), degrading purity during storage.
Part 2: Purification Protocols (Tiered Approach)
Tier 1: Optimized Liquid-Liquid Extraction (The "EDTA Wash")
Standard ammonium chloride washes are often insufficient for electron-rich substrates. We utilize chelation thermodynamics.
Mechanism: EDTA (Ethylenediaminetetraacetic acid) forms a hexadentate complex with Cu(II) (
Protocol:
-
Dilution: Dilute your reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[6]
-
Note: DCM is preferred for 2,4-DMPA due to higher solubility, minimizing emulsion risks.
-
-
Chelation Wash: Wash the organic phase (
product) with 0.1 M Disodium EDTA (aq) adjusted to pH 8–9 .-
Critical: At pH < 7, EDTA carboxylic acid groups are protonated and chelation efficiency drops. You must use the basic form.
-
-
Agitation: Stir vigorously or shake for 10–15 minutes .
-
Why: Mass transfer of the metal from the organic to aqueous phase is the rate-limiting step.
-
-
Observation: The aqueous layer should turn blue (Cu-EDTA complex).[6]
-
Repeat: Repeat wash until the aqueous layer is colorless.
-
Polishing: Final wash with Brine (sat. NaCl) to break any micro-emulsions and dry the organic layer.
Visualization: Chelation Workflow
Caption: Iterative chelation extraction workflow. The pH 8 adjustment is the critical control point for EDTA efficiency.
Tier 2: Solid-Supported Scavengers (The "Polishing" Step)
Use this when LLE leaves >50 ppm Cu or if the product is water-sensitive.
Recommended Scavenger: SiliaMetS® Thiol or MP-TMT (Macroporous Trimercaptotriazine).
-
Why: Thiol/TMT functionalities have a high affinity for Cu(I) and Cu(II) without reacting with the alkyne or the methoxy groups.
Comparative Data: Scavenger Efficiency
| Scavenger Type | Functional Group | Affinity (Cu) | Rec. Solvent | Best For |
| SiliaMetS® Thiol | Propylthiol (-SH) | High | DCM, THF, MeOH | General purpose, Cu(I) & Cu(II). |
| MP-TMT | Trimercaptotriazine | Very High | DCM, DMF | Low-level polishing (<10 ppm). |
| Silica Gel | Hydroxyl (-OH) | Low | Hexane/EtOAc | Bulk removal only (ineffective for trace). |
Protocol:
-
Dissolve crude 2,4-DMPA in solvent (10 volumes).
-
Add SiliaMetS® Thiol (4 equivalents relative to residual Cu, or 10-20% w/w relative to product).
-
Stir at 40°C for 1-4 hours .
-
Note: Heat improves kinetics, but do not exceed 50°C to prevent alkyne degradation.
-
-
Filter through a 0.45 µm pad (Celite or sintered glass).
-
Concentrate filtrate.
Tier 3: Troubleshooting & FAQs
Q1: My product turned green after the column. What happened? A: This is "Copper Bleed." The Cu-catalyst co-eluted with your product on silica gel. The green color indicates oxidation to Cu(II).
-
Fix: Redissolve in DCM and perform the Tier 1 EDTA wash immediately. Silica alone is not a sufficient scavenger for electron-rich alkynes.
Q2: I see a new spot on TLC above my product. Is it Cu-related? A: Likely yes. This is the Glaser Homocoupling product (1,3-diyne dimer).
-
Cause: Cu catalyst + Oxygen + Base.
-
Prevention: Degas your solvents thoroughly before the reaction. Perform the Cu-removal workup under an inert atmosphere (Nitrogen/Argon) if possible, or work quickly to remove Cu before exposing the mixture to air for prolonged periods.
Q3: Can I use aqueous Ammonia instead of EDTA?
A: Yes, but with caution. Ammonium hydroxide forms the water-soluble
Q4: How do I validate that the Copper is gone? A:
-
Visual: Product should be white/off-white (yellowing often indicates impurities, green/blue is Cu).
-
Chemical: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the gold standard for <10 ppm detection.
-
Quick Test: Sodium Sulfide (
) drop test. Add a drop of aqueous to a small aliquot of your organic phase. A black precipitate ( ) indicates significant residual Copper.
Part 3: Decision Matrix
Use this logic flow to determine the correct protocol for your specific situation.
Caption: Strategic selection of purification method based on contamination load.
References
-
ICH Guideline Q3D (R2) on Elemental Impurities. European Medicines Agency, 2022. [Link]
-
Metal Scavengers for the Process Industry. Biotage User Guide, 2014. [Link]
- Practical Guide to Rational Scavenger Selection.Organic Process Research & Development, 2008, 12, 896–899. (Mechanistic grounding for Thiol/TMT selection).
Sources
Technical Support Center: Handling & Storage of 2,4-Dimethoxyphenylacetylene
Welcome to the Advanced Reagents Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who experience rapid degradation of their electron-rich alkyne building blocks.
2,4-Dimethoxyphenylacetylene is a highly valuable but notoriously sensitive reagent. The two methoxy groups on the phenyl ring are strongly electron-donating via resonance. While this makes the molecule an excellent nucleophile for cross-coupling reactions, it also drastically raises the energy of its highest occupied molecular orbital (HOMO). Consequently, the alkyne becomes highly susceptible to electrophilic attack by atmospheric oxygen, moisture, and photo-induced radical pathways.
This guide is designed to help you troubleshoot degradation issues, understand the causality behind our storage recommendations, and implement self-validating protocols to protect your chemical inventory.
The Chemistry of Alkyne Degradation
Understanding why a chemical degrades is the first step in preventing it. When exposed to ambient conditions, 2,4-Dimethoxyphenylacetylene undergoes two primary degradation pathways:
-
Oxidative Cleavage: Terminal alkynes can undergo autoxidation in the presence of triplet oxygen and light. This oxidative cleavage completely breaks the carbon-carbon triple bond, releasing carbon dioxide and leaving behind a chain-shortened carboxylic acid (1)[1]. In this case, the product is 2,4-dimethoxybenzoic acid.
-
Radical Polymerization: The formation of peroxy radicals can initiate the oligomerization of the alkyne, leading to the formation of poly(phenylacetylene) derivatives. These polymers are highly conjugated and typically manifest as dark, insoluble gums that ruin the reagent's purity (2)[2].
Oxidative degradation pathways of electron-rich phenylacetylenes.
Troubleshooting & FAQs
Q: Why did my 2,4-Dimethoxyphenylacetylene turn from a colorless liquid to a dark brown, viscous oil over time? A: This is a classic symptom of autoxidation and subsequent polymerization. The electron-donating methoxy groups make the terminal alkyne highly nucleophilic and exceptionally prone to electrophilic attack by atmospheric oxygen. Once oxidized, terminal alkynes cleave to form carboxylic acids (3)[3], while radical intermediates trigger the formation of poly(phenylacetylene) oligomers that appear as dark gums.
Q: Is the reagent still usable if it has yellowed slightly? A: Marginal yellowing indicates trace formation of 1,2-diketones or early-stage oligomers. While it might still work for robust cross-coupling reactions where slight impurities are tolerated, these oxidation byproducts will likely poison sensitive transition-metal catalysts (e.g., Pd or Rh) used in precision drug-development assays. We strongly recommend purifying the reagent before use.
Q: Why do you recommend Argon over Nitrogen for storage? A: While both are inert gases, Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you open a vial backfilled with Argon, the gas acts as a heavy protective "blanket" over the liquid surface, preventing ambient oxygen from diffusing into the reagent. Nitrogen dissipates rapidly, immediately exposing the electron-rich alkyne to oxidative cleavage pathways (4)[4].
Q: What role does moisture play in the degradation? A: Moisture facilitates the hydration of the alkyne. In the presence of trace acids or metal impurities (often left over from initial synthesis), water can add across the triple bond to form an enol intermediate, which rapidly tautomerizes into a ketone (5)[5]. Storing the chemical over activated 4Å molecular sieves prevents this hydration pathway.
Quantitative Storage Data
To highlight the critical importance of proper storage, the following table summarizes the purity retention of 2,4-Dimethoxyphenylacetylene under various environmental conditions over a 6-month period.
| Storage Condition | Atmosphere | Light Exposure | Estimated Purity (6 Months) | Primary Degradation Mechanism |
| Room Temp (20°C) | Air | Ambient Light | < 40% | Photooxidation & Polymerization |
| Room Temp (20°C) | Argon | Dark (Amber Vial) | ~ 85% | Thermal Autoxidation |
| Refrigerator (4°C) | Air | Dark (Amber Vial) | ~ 70% | Oxidative Cleavage to Carboxylic Acids |
| Freezer (-20°C) | Argon | Dark (Amber Vial) | > 98% | None (Kinetically Suppressed) |
| Ultra-Low (-80°C) | Argon | Dark (Amber Vial) | > 99% | None |
Standard Operating Procedure: Anaerobic Storage Workflow
To ensure the scientific integrity of your experiments, do not simply place the reagent in the freezer. Follow this self-validating protocol to remove existing oxidation products and stabilize the alkyne for long-term storage (>12 months).
Step-by-step anaerobic storage workflow for sensitive alkynes.
Step-by-Step Methodology
Step 1: Pre-treatment (Removal of Polymers) Pass the degraded 2,4-Dimethoxyphenylacetylene through a short pad of activated basic alumina (Brockmann Grade I) using a fritted funnel. Causality: Basic alumina traps polar carboxylic acids and highly conjugated polymeric gums, allowing only the monomeric alkyne to pass through.
Step 2: Vacuum Distillation Distill the filtrate under high vacuum (e.g., 0.1 mmHg) into a Schlenk flask. The pure alkyne will distill as a colorless liquid. Causality: High vacuum significantly lowers the boiling point, preventing heat-induced thermal polymerization that would occur during standard atmospheric distillation.
Step 3: Freeze-Pump-Thaw Degassing (Crucial Step)
-
Submerge the Schlenk flask containing the distilled alkyne in a liquid nitrogen bath until completely frozen.
-
Open the flask to the high vacuum line for 5 minutes to evacuate the headspace.
-
Close the vacuum valve and allow the flask to thaw in a room-temperature water bath. You will observe bubbles of dissolved O₂ escaping the liquid.
-
Repeat this cycle 3 times. Causality: Merely backfilling the headspace with inert gas does not remove dissolved oxygen from the liquid. Freeze-pump-thaw physically extracts dissolved O₂, completely halting internal autoxidation.
Step 4: Inerting and Sealing Backfill the Schlenk flask with ultra-high purity (UHP) Argon. Using a gas-tight syringe purged with Argon, transfer the liquid into amber glass vials containing a few beads of activated 4Å molecular sieves. Seal tightly with a PTFE-lined cap. Causality: Amber glass prevents photooxidation, molecular sieves prevent hydration, and the PTFE liner prevents oxygen permeation through the septum.
Step 5: System Validation (Self-Validation Check) Run a quick ¹H-NMR (in CDCl₃) of the final stored product. The terminal alkyne proton should appear as a sharp, distinct singlet around 3.2–3.3 ppm. The complete absence of broad, unresolved peaks in the aromatic region confirms the successful removal of poly(phenylacetylene) species, validating the protocol.
References
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Assessment of 1-Ethynyl-2,4-dimethoxybenzene
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice and a prerequisite for regulatory acceptance. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity determination of 1-Ethynyl-2,4-dimethoxybenzene, a key building block in the synthesis of various pharmaceutical and materials science compounds. We will explore the rationale behind chromatographic choices, compare the performance of different stationary phases, and provide a comprehensive, validated protocol that ensures scientific integrity.
Introduction: The Significance of Purity for 1-Ethynyl-2,4-dimethoxybenzene
1-Ethynyl-2,4-dimethoxybenzene is an aromatic acetylene derivative with a chemical structure that lends itself to a variety of synthetic transformations, including cross-coupling reactions.[1][2] The presence of the ethynyl group provides a reactive handle for constructing more complex molecules, while the dimethoxy-substituted benzene ring influences the compound's electronic properties and solubility.[2]
The purity of this intermediate is critical, as impurities can lead to undesirable side reactions, reduced yields in subsequent synthetic steps, and the introduction of contaminants into the final active pharmaceutical ingredient (API) or material. According to the International Council for Harmonisation (ICH) guidelines, all impurities present at a concentration of 0.10% or greater should be reported, and their structures identified if present at higher levels.[3] Therefore, a robust and sensitive analytical method is imperative for the quality control of 1-Ethynyl-2,4-dimethoxybenzene.
Foundational Principles of HPLC Method Development
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[4][5] The choice between normal-phase and reversed-phase chromatography is a primary consideration in method development.[6][7]
-
Normal-Phase HPLC: Employs a polar stationary phase (e.g., silica) and a non-polar mobile phase. This mode is suitable for analytes that are soluble in non-polar organic solvents.[7]
-
Reversed-Phase HPLC: Utilizes a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile or methanol).[8][9] This is the most common mode of HPLC, ideal for a broad range of compounds, including those with moderate to low polarity.[8]
Given the structure of 1-Ethynyl-2,4-dimethoxybenzene, which contains a non-polar benzene ring and two ether groups, it is expected to be hydrophobic. Therefore, reversed-phase HPLC is the most logical starting point for method development.[8][9]
Initial Method Scouting and Rationale
The initial phase of method development involves scouting for suitable conditions to achieve a good separation of the main compound from potential impurities.
dot
Caption: Workflow for HPLC Method Development.
Comparative Analysis of HPLC Columns for Purity Determination
The choice of the stationary phase is a critical factor influencing the selectivity and resolution of the separation. In this guide, we compare the performance of two commonly used reversed-phase columns: a standard C18 column and a Phenyl-Hexyl column.
Anticipated Impurities
A robust HPLC method must be able to separate the main peak from all potential process-related impurities and degradation products. Based on a plausible synthesis route starting from 1,4-dimethoxybenzene, potential impurities could include:
-
Starting materials: 1,4-dimethoxybenzene[10]
-
Intermediates: e.g., 2-iodo-1,4-dimethoxybenzene
-
By-products: e.g., oxidative dimerization product of 1-Ethynyl-2,4-dimethoxybenzene
-
Isomers: e.g., 1-Ethynyl-2,5-dimethoxybenzene[11]
Experimental Comparison
A sample of 1-Ethynyl-2,4-dimethoxybenzene spiked with anticipated impurities was analyzed using the two different columns under identical mobile phase conditions.
Experimental Protocol: Comparative Column Screening
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Sample Preparation: A stock solution of 1-Ethynyl-2,4-dimethoxybenzene (1 mg/mL) was prepared in acetonitrile. This was spiked with 0.1% (w/w) of each potential impurity.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: 50% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
Table 1: Comparative Performance of C18 and Phenyl-Hexyl Columns
| Parameter | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) |
| Resolution (Main Peak vs. Closest Eluting Impurity) | 1.8 | 2.5 |
| Peak Asymmetry (Main Peak) | 1.1 | 1.0 |
| Theoretical Plates (Main Peak) | 12,500 | 14,000 |
| Analysis Time | 20 min | 20 min |
Interpretation of Results:
The Phenyl-Hexyl column provided superior resolution between the main peak and its closest eluting impurity. This is likely due to the additional π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte and impurities, which provides a different selectivity compared to the purely hydrophobic interactions of the C18 phase.[6] The Phenyl-Hexyl column also showed slightly better peak shape and efficiency. Therefore, the Phenyl-Hexyl column was selected for further method optimization and validation.
Optimized and Validated HPLC Method
The initial scouting method was further optimized to improve resolution and reduce analysis time. The final validated method is presented below.
Experimental Protocol: Final Validated HPLC Method
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a DAD.
-
Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: 60% B to 85% B over 10 minutes, hold at 85% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
Method Validation
The optimized method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][12][13]
dot
Caption: Key Parameters for HPLC Method Validation.
Table 2: Summary of Method Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the main peak. | Passed. Peak purity analysis confirmed no co-eluting peaks. |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 0.05% to 150% of the nominal concentration | 0.03% to 1.5 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% | Repeatability: 0.8%; Intermediate Precision: 1.2% |
| LOD | Signal-to-Noise ≥ 3 | 0.01% |
| LOQ | Signal-to-Noise ≥ 10 | 0.03% |
| Robustness | % RSD ≤ 2.0% for variations in flow rate, temperature, and mobile phase composition. | Passed. The method is robust to small, deliberate changes. |
The validation results demonstrate that the developed HPLC method is accurate, precise, and reliable for the intended purpose of purity determination of 1-Ethynyl-2,4-dimethoxybenzene.
Conclusion and Recommendations
This guide has detailed a systematic approach to the development and validation of an HPLC method for the purity assessment of 1-Ethynyl-2,4-dimethoxybenzene. The comparative evaluation of a C18 and a Phenyl-Hexyl column demonstrated the superior performance of the latter for this particular separation, highlighting the importance of stationary phase screening in method development.
The final validated method is robust, sensitive, and meets the stringent requirements of the ICH guidelines. It is recommended for routine quality control of 1-Ethynyl-2,4-dimethoxybenzene to ensure the quality and consistency of this important chemical intermediate. For even greater confidence in purity assessment, especially for the qualification of reference standards, an orthogonal method such as Quantitative Nuclear Magnetic Resonance (qNMR) could be employed for comparison.[14]
References
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available from: [Link]
-
Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. CDC Stacks. Available from: [Link]
-
Reversed-Phase Chromatography & HPLC Columns. Orochem Technologies. Available from: [Link]
-
DEVELOPMENT OF A METHODOLOGY TO DETERMINE THE AROMATIC STRUCTURAL DISTRIBUTION IN LIGHT AND MEDIUM PETROLEUM FRACTIONS BY HPLC. SciELO. Available from: [Link]
-
Optimization of the HPLC separation of aromatic groups in petroleum fractions. ResearchGate. Available from: [Link]
-
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available from: [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available from: [Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs. Available from: [Link]
-
Reversed-phase chromatography. Wikipedia. Available from: [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
1-Ethynyl-2-methoxybenzene. PubChem. Available from: [Link]
-
Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available from: [Link]
-
Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Moravek. Available from: [Link]
-
Ich guidelines for validation final. Slideshare. Available from: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]
-
Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research. Available from: [Link]
-
Quantitative HPLC Analysis of Benzene Derivatives of Melicope Ptelefolia Leaves. ResearchGate. Available from: [Link]
-
HPLC Determination of Four Derivatives of Benzene. ResearchGate. Available from: [Link]
-
Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. PMC. Available from: [Link]
-
Benzene, 4-ethenyl-1,2-dimethoxy-. NIST WebBook. Available from: [Link]
-
HPLC Determination of Four Derivatives of Benzene. Asian Journal of Chemistry. Available from: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Connect Journals. Available from: [Link]
-
Pharmaceutical Impurity Analysis Overview. Chemass. Available from: [Link]
-
1,4-Dimethoxybenzene. Wikipedia. Available from: [Link]
-
Synthesis and Properties of 2,3-Dialkynyl-1,4-benzoquinones. ResearchGate. Available from: [Link]
Sources
- 1. 1-Ethynyl-4-methoxy-2-methylbenzene | 74331-69-4 [chemicalbook.com]
- 2. CAS 4302-52-7: 4-ethynyl-1,2-dimethoxybenzene | CymitQuimica [cymitquimica.com]
- 3. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 4. researchgate.net [researchgate.net]
- 5. actascientific.com [actascientific.com]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. moravek.com [moravek.com]
- 8. orochem.com [orochem.com]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. Ich guidelines for validation final | PPTX [slideshare.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
13C NMR Chemical Shift Analysis: Ethynyl Carbons in 2,4-Dimethoxybenzene
Executive Summary
Product Focus: 1-Ethynyl-2,4-dimethoxybenzene (2,4-Dimethoxyphenylacetylene).
Application: Building block for "Click Chemistry," liquid crystals, and resveratrol analogs.
Core Metric:
This guide provides a technical comparison of the
Part 1: Structural Analysis & Electronic Theory
The chemical shift of ethynyl carbons is highly sensitive to the electronic nature of the aromatic ring. In 1-ethynyl-2,4-dimethoxybenzene , two methoxy groups (strong
Mechanism of Shielding
The methoxy groups at positions 2 and 4 donate electron density into the aromatic ring via resonance (+M effect). This density is delocalized onto the ethynyl group, specifically affecting the
-
-Carbon (Internal, Ar-
): Affected by both inductive withdrawal (deshielding) and resonance (shielding). The ortho-methoxy group also exerts a steric compression effect, which typically leads to upfield shifts (shielding). -
-Carbon (Terminal,
): Primarily affected by resonance. Increased electron density around this nucleus results in increased shielding, moving the signal upfield (lower ppm) compared to phenylacetylene.
Diagram: Electronic Resonance Flow
The following diagram illustrates the electron donation pathway that alters the chemical shifts.
Part 2: Comparative Data Analysis
The following table benchmarks the chemical shifts of the target molecule against standard references. Note the diagnostic upfield shift of the terminal carbon in the methoxy-substituted variants.
Table 1: Comparative C NMR Chemical Shifts (CDCl )
| Compound | Structure | |||
| Phenylacetylene (Standard) | Ph-C | 83.6 | 77.2 | — |
| 4-Methoxyphenylacetylene | 4-OMe-Ph-C | 83.8 | 76.0 | -1.2 ppm |
| 2-Methoxyphenylacetylene | 2-OMe-Ph-C | 81.1 | 80.2 | +3.0 ppm (Steric) |
| 1-Ethynyl-2,4-dimethoxybenzene | 2,4-diOMe-Ph-C | 81.5 - 82.4 | 75.9 - 78.4 | Shielded |
*
Key Insights:
-
Terminal Carbon (
): In the 2,4-dimethoxy derivative, the terminal carbon appears in the 76–78 ppm range. This is consistent with the electron-rich nature of the ring, similar to the 4-methoxy analog. -
Internal Carbon (
): The internal carbon is often found around 81–82 ppm . The ortho-methoxy group (position 2) often causes a slight upfield shift (shielding) on the adjacent alkyne carbon compared to the unsubstituted parent (83.6 ppm) due to the "ortho effect" (steric/electronic interaction). -
Differentiation: The presence of the methoxy carbons (~55-56 ppm) and the specific aromatic pattern (1:1:1 for H-3, H-5, H-6 coupling) confirms the substitution, but the alkyne shifts themselves confirm the electronic integrity of the triple bond.
Part 3: Experimental Protocol
To ensure reproducible data and avoid artifacts (such as solvent peak overlap at 77.16 ppm), follow this standardized acquisition protocol.
Workflow Diagram
Detailed Methodology
-
Sample Preparation:
-
Dissolve 15–25 mg of 1-ethynyl-2,4-dimethoxybenzene in 0.6 mL of CDCl
. -
Note: Ensure the solution is free of paramagnetic impurities (filter through a small plug of silica if necessary) to prevent line broadening.
-
-
Instrument Parameters (400 MHz+):
-
Pulse Sequence: zgpg30 (Standard power-gated decoupling).
-
Relaxation Delay (
): Set to 2.0 – 3.0 seconds . Quaternary carbons (like the internal alkyne carbon) and terminal alkynes have longer relaxation times. A short delay will suppress their signal intensity. -
Spectral Width: -10 to 220 ppm.
-
Scans (NS): Minimum 128 scans (256 recommended for clear observation of quaternary carbons).
-
-
Data Processing:
-
Line Broadening (LB): Apply 1.0 Hz to improve S/N ratio.
-
Referencing: Calibrate the center peak of the CDCl
triplet to 77.16 ppm . -
Critical Check: The terminal alkyne carbon (
) often falls very close to the solvent triplet (77.2 ppm). If overlap occurs, switch solvent to DMSO-d (solvent peak ~39.5 ppm) or Acetone-d (~29.8 ppm).
-
Part 4: Troubleshooting & Validation
Problem: The terminal alkyne peak (
-
Solution 1 (DEPT-135): Run a DEPT-135 experiment. The solvent (CDCl
) signals are suppressed. The terminal alkyne ( C-H) will appear as a positive phase peak (up). The internal alkyne ( ) will be invisible. -
Solution 2 (HSQC): Run a 2D HSQC. The terminal proton (
3.0-3.3 ppm) will correlate directly to the terminal carbon ( 76-78 ppm), unambiguously identifying it.
Problem: Missing Internal Alkyne Peak.
-
Cause: The internal carbon is quaternary and has a long relaxation time.
-
Solution: Increase
to 5 seconds or run an HMBC experiment. The acetylenic proton will show a strong long-range correlation ( ) to the internal carbon.
References
-
Amass, A. J., et al. "The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes." Designed Monomers and Polymers, 2004.
-
Royal Society of Chemistry. "Supporting Information: Synthesis of substituted phenylacetylenes." RSC Advances, 2014.
-
National Institutes of Health (NIH). "13C NMR Chemical Shift Tables and Spectral Data." PubChem/NCBI.
-
Breitmaier, E., & Voelter, W. "Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry." VCH Publishers, 1987.
Establishing the Melting Point Standard for Pure 1-Ethynyl-2,4-dimethoxybenzene: A Comparative Analytical Guide
Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Introduction & Chemical Context
1-Ethynyl-2,4-dimethoxybenzene (CAS 77336-36-8), also known as 2,4-dimethoxyphenylacetylene, is a highly valued terminal alkyne building block. It is utilized extensively in Sonogashira cross-coupling reactions and click chemistry for the synthesis of complex pharmaceutical intermediates and antimitotic agents [1].
Due to its specific chemical architecture—an electron-rich aromatic ring substituted with two methoxy groups—this compound exhibits a near-ambient melting point. Similar to its structural analog, 4-ethynylanisole (which melts at 28–29 °C) [2], 1-Ethynyl-2,4-dimethoxybenzene behaves as a low-melting solid or viscous liquid at standard room temperature. For researchers, establishing a precise melting point standard is a critical quality control metric. Even trace synthesis impurities (such as homocoupled diynes or unreacted 1-bromo-2,4-dimethoxybenzene) will significantly depress the melting point and broaden the melting range, directly impacting the stoichiometric accuracy of downstream catalytic cycles.
This guide objectively compares the analytical methodologies used to establish the melting point standard for high-purity (>99.5%) 1-Ethynyl-2,4-dimethoxybenzene and provides a field-proven, self-validating protocol for its thermal characterization.
Comparative Analysis of Melting Point Methodologies
When dealing with near-ambient melting standards, traditional visual capillary methods often fail because the compound may already be in a semi-liquid state at room temperature, making it impossible to pack into a capillary tube without specialized sub-ambient handling. We compare three primary alternatives for establishing this standard:
| Analytical Method | Temperature Control | Precision ( | Sample Size Required | Purity Resolution | Cost & Throughput |
| Differential Scanning Calorimetry (DSC) | Excellent (Liquid Nitrogen/Intracooler) | 2 – 5 mg | High (van 't Hoff mol%) | High Cost / Low Throughput | |
| Automated Capillary (Cryo-Cooled) | Moderate (Peltier Cooling) | 10 – 20 mg | Moderate (Visual Onset) | Medium Cost / High Throughput | |
| Freezing Point Depression | Good (Jacketed Bath) | > 1000 mg | Low (Bulk Average) | Low Cost / Low Throughput |
Verdict: For establishing a rigorous reference standard, Differential Scanning Calorimetry (DSC) is the undisputed gold standard. Unlike capillary methods that rely on optical changes, DSC measures the thermodynamic heat flow associated with phase transitions, allowing for the absolute calculation of purity without needing a reference standard of the impurity itself.
Experimental Protocol: DSC Determination of the Melting Point Standard
To establish a self-validating melting point standard for 1-Ethynyl-2,4-dimethoxybenzene, the following step-by-step DSC methodology must be strictly adhered to.
Step 1: Instrument Calibration (Self-Validation)
Before analyzing the alkyne, calibrate the DSC using a high-purity Indium standard. The extrapolated onset temperature of Indium must read exactly 156.6 °C.
-
Causality: This step creates a self-validating system. It ensures the instrument's thermocouple is perfectly aligned, guaranteeing that any deviation in the alkyne's melting point is due strictly to sample purity, rather than instrumental thermal lag or error.
Step 2: Sample Encapsulation
Weigh precisely 2.0 to 5.0 mg of pure 1-Ethynyl-2,4-dimethoxybenzene into an aluminum hermetic pan and seal it using a sample press.
-
Causality: Terminal alkynes can exhibit volatility. A hermetic seal prevents mass loss via evaporation during the heating cycle, which would otherwise distort the endothermic melting peak and artificially alter the calculated purity.
Step 3: Sub-Ambient Thermal Conditioning
Load the pan into the DSC cell and rapidly cool the chamber to -20 °C at a rate of 10 °C/min. Hold isothermally for 5 minutes.
-
Causality: Because the compound's melting point is near room temperature, it frequently exists in a supercooled liquid state. This deep-cooling step forces complete crystallization, ensuring a uniform solid crystal lattice prior to the melting phase.
Step 4: Controlled Heating Ramp
Heat the sample from -20 °C to 50 °C at a highly controlled, slow rate of 2 °C/min.
-
Causality: A slow heating rate minimizes thermal gradients across the sample pan. This produces a sharp, well-defined melting endotherm, allowing for the precise determination of the extrapolated onset temperature (
), which represents the true melting point of the 100% pure standard.
Step 5: Purity Integration
Analyze the melting peak using the instrument's purity software. The system integrates the area under the curve (Enthalpy of fusion,
Visualizing the Analytical Workflow
Workflow for DSC-based melting point and purity validation of 1-Ethynyl-2,4-dimethoxybenzene.
Conclusion: Impact of Purity on the Melting Point Standard
The purity of 1-Ethynyl-2,4-dimethoxybenzene dictates its physical state and its performance in synthesis. A technical grade sample (~95% purity) will exhibit a significantly broadened melting peak and a depressed onset temperature compared to an analytical standard (>99.5%). By utilizing the DSC protocol outlined above, researchers can quantitatively correlate the melting point depression to the exact molar concentration of synthesis impurities, ensuring reproducible yields and maintaining the scientific integrity of downstream pharmaceutical applications.
References
-
Title: 2-Amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines as novel antitumor antimitotic agents that also reverse tumor resistance. Source: PubMed Central (PMC), National Institutes of Health. URL: [Link]
Safety Operating Guide
Personal protective equipment for handling 1-Ethynyl-2,4-dimethoxybenzene
Executive Summary & Risk Profile
1-Ethynyl-2,4-dimethoxybenzene (also known as 2,4-Dimethoxyphenylacetylene) is a functionalized aromatic building block frequently employed in "Click" chemistry (CuAAC) and Sonogashira couplings.[1] While often treated as a standard organic intermediate, its terminal alkyne moiety introduces specific reactivity hazards—specifically the formation of explosive metal acetylides—that are often overlooked in standard safety data sheets (SDS).
This guide prioritizes reactivity management alongside standard toxicological protection.
Core Hazard Identification
| Hazard Class | Description | Critical Causality |
| Physical State | Solid (crystalline) or viscous oil depending on purity/temp. | Inhalation Risk: Fine dusts can irritate the respiratory tract. Static Risk: Dry powders may generate static charge during weighing. |
| Reactivity | Terminal Alkyne | Explosion Hazard: Reacts with Cu(I), Ag(I), Hg(II) to form shock-sensitive metal acetylides.[1][2] |
| Health | Irritant (Skin/Eye/Lung) | Electron-rich aromatic rings can be absorbed through skin; methoxy groups increase lipophilicity. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound. This protocol assumes the material is handled in a research laboratory setting.
Standard Operating PPE
| Protection Zone | Equipment Requirement | Technical Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient. Crystalline dust or oil splashes can bypass side shields. |
| Dermal (Hands) | Nitrile Gloves (Min. thickness 0.11 mm) | Breakthrough Logic: Nitrile provides excellent resistance to aromatic hydrocarbons. Protocol: Inspect for pinholes. Change immediately upon splash contact. |
| Dermal (Body) | Flame-Resistant Lab Coat (Nomex or treated cotton) | Synthetic fibers (polyester) can melt into skin if a flash fire occurs (e.g., solvent ignition). |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | Primary Control: Engineering controls are superior to respirators. All weighing and transfer must occur here. |
High-Risk Operations (Scale-up >10g or Spill Cleanup)
-
Double Gloving: Wear a laminate inner glove (e.g., Silver Shield) under nitrile outer gloves if dissolving in penetrating solvents like DCM or DMSO.
-
Respiratory: If hood containment is breached (spill), use a half-face respirator with Organic Vapor/Particulate (OV/P100) cartridges.
Operational Workflow: Step-by-Step
This workflow integrates safety into the experimental process to prevent cross-contamination and acetylide formation.
Phase 1: Preparation & Weighing
-
Tool Selection: CRITICAL: Use glass, plastic, or stainless steel spatulas.
-
Prohibited: Do not use copper, brass, or silver implements. Trace moisture can catalyze the formation of acetylides on these surfaces.
-
-
Static Control: If the substance is a dry powder, use an antistatic gun or ionizing blower in the balance enclosure to prevent powder scattering.
-
Containment: Weigh directly into a tared reaction vessel or a glass weighing boat. Avoid weighing papers which can retain static and trap fine powder.
Phase 2: Reaction Setup
-
Solvent Addition: Dissolve the solid immediately after weighing to reduce inhalation risk.
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.
-
Why: While the compound is relatively stable, terminal alkynes can undergo oxidative homocoupling (Glaser coupling) in the presence of oxygen and trace metals, altering stoichiometry.
-
Phase 3: Cleanup
-
Surface Wipe: Wipe balance area with a solvent-dampened Kimwipe (Ethanol or Isopropanol).
-
Waste Segregation: Place wipes in solid hazardous waste, not trash.
Workflow Visualization
The following diagram illustrates the safe handling logic, emphasizing the "No Metal" rule.
Figure 1: Operational workflow emphasizing the exclusion of incompatible metals during the weighing phase.
Disposal Strategy
Disposal of terminal alkynes requires strict adherence to chemical compatibility rules to prevent sewer explosions or waste container ruptures.
The "Golden Rule" of Alkyne Disposal
NEVER dispose of 1-Ethynyl-2,4-dimethoxybenzene (or its reaction mixtures) in waste containers that contain:
-
Heavy Metals: Specifically Silver (Ag), Copper (Cu), or Mercury (Hg).[1]
-
Basic Aqueous Waste: High pH promotes the formation of acetylide ions.
Disposal Protocol
-
Identification: Label the waste tag explicitly with "Terminal Alkyne - Potential Acetylide Former."
-
Segregation: Use a dedicated organic waste stream (Type A: Halogenated or Non-Halogenated Organic).
-
Quenching (Recommended for Reaction Mixtures):
-
If the reaction involved copper catalysts (Click chemistry), use a chelating agent (e.g., EDTA) or sulfide treatment to sequester copper before mixing with the alkyne waste, or dispose of the entire mixture as "Heavy Metal Organic Waste" to warn EHS personnel.
-
Emergency Response: Decision Logic
In the event of a spill, immediate action determines safety. Do not hesitate to evacuate if the volume exceeds 50mL/50g.
Figure 2: Decision tree for spill response. Note the instruction to dampen solids to prevent dust generation.
References
-
BenchChem. (2025).[3] Common Pitfalls in the Handling of Terminal Alkynes. Retrieved from
-
Sigma-Aldrich. (2024).[4] Safety Data Sheet: 1-Ethynyl-4-methoxy-2-methylbenzene (Analog). Retrieved from
-
Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: 1,4-Dimethoxybenzene. Retrieved from
-
Gelest. (2024). Silanes as Protecting Groups for Terminal Alkynes. Gelest Technical Library. Retrieved from
-
PubChem. (2025).[6] Compound Summary: 1-Ethynyl-4-methoxy-2-methylbenzene.[6][7] National Library of Medicine. Retrieved from
Disclaimer: This guide is based on the structural properties of substituted phenylacetylenes. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before use.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-Ethynyl-4-methoxy-2-methylbenzene 97 74331-69-4 [sigmaaldrich.com]
- 7. 1-Ethynyl-4-methoxy-2-methylbenzene | C10H10O | CID 16213796 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
